molecular formula C8H8BrNO B2694943 7-Bromo-2,3-dihydrobenzofuran-3-amine CAS No. 1019631-11-8

7-Bromo-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2694943
CAS No.: 1019631-11-8
M. Wt: 214.062
InChI Key: PYXLHRQWAAAYSM-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzofuran-3-amine is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.062. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXLHRQWAAAYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: 7-Bromo-2,3-dihydrobenzofuran-3-amine Hydrochloride Salt vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of the appropriate form of an active pharmaceutical ingredient (API) or key synthetic intermediate is a cornerstone of successful drug development and chemical synthesis. This guide provides a comprehensive technical analysis of 7-Bromo-2,3-dihydrobenzofuran-3-amine, comparing its free base form to its hydrochloride salt. We will explore the critical physicochemical differences that dictate their handling, stability, solubility, and application in both synthetic and biological contexts. This document is designed to empower researchers with the foundational knowledge and practical protocols necessary to make strategic, evidence-based decisions, thereby optimizing experimental outcomes and accelerating development timelines.

The Strategic Imperative: Why Form Matters

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently appearing in the scaffold of neurologically active agents and other therapeutic candidates. The primary amine functional group is a key handle for synthetic elaboration, but its basicity also presents a choice: to work with the neutral "free base" or the protonated "hydrochloride salt".

This choice is not trivial. The free base, with its available lone pair of electrons on the nitrogen, is nucleophilic and essential for many coupling reactions.[1] However, this same reactivity can render it susceptible to degradation. The hydrochloride salt, conversely, "protects" this lone pair through protonation, which dramatically alters the molecule's physical and chemical properties.[2] As a result, the salt form often exhibits enhanced stability, improved handling characteristics, and critically, greater aqueous solubility—a property of immense importance for pharmacological testing and formulation.[3][4][5][6] This guide will dissect these differences, providing the rationale to select the optimal form for a given task.

A Comparative Analysis of Physicochemical Properties

The conversion of the free base to its hydrochloride salt induces significant changes in its properties. Understanding these shifts is fundamental to its effective application.

PropertyThis compound (Free Base)This compound HClRationale & Scientific Implications
Molecular Formula C₈H₈BrNOC₈H₉BrClNO[7]The addition of one molecule of Hydrochloric Acid (HCl).
Molecular Weight 214.06 g/mol [8]250.52 g/mol [7]This difference is critical for accurate molar calculations in reaction stoichiometry and solution preparation.
Appearance Typically a viscous oil or low-melting solid.Crystalline solid.[6]The ionic bond in the salt facilitates the formation of an ordered, stable crystal lattice, leading to a solid material with a defined melting point. This greatly improves ease of handling, weighing, and storage.
Solubility Soluble in organic solvents (DCM, EtOAc, Ether). Poorly soluble in water.Soluble in aqueous media and polar protic solvents (Water, MeOH, EtOH).[3]The ionic nature of the salt allows for favorable interactions with polar water molecules, drastically increasing aqueous solubility. This is paramount for in vitro biological assays and developing potential oral or intravenous drug formulations.[4][9]
pKa (of Conjugate Acid) ~9.3 (Estimated for primary amines)[10]Not applicable (Is the conjugate acid).The pKa dictates the pH at which the compound transitions between its charged (salt) and neutral (free base) forms. This is crucial for designing extraction procedures and predicting its behavior in physiological environments.
Stability Susceptible to oxidation and degradation. The nitrogen lone pair can participate in unwanted side reactions.Significantly more stable. Less prone to oxidation and has a longer shelf life.[4][6]Protonation of the nitrogen lone pair makes it unavailable for oxidation, preventing the formation of N-oxides and other degradation products.[2] This ensures the integrity of the material during long-term storage and in experimental protocols.
Reactivity Nucleophilic. Ready to participate in amide couplings, alkylations, etc.Non-nucleophilic. The amine must be deprotonated ("freed") to react.[1]The salt form is unsuitable for reactions requiring a nucleophilic amine. An added base is required in situ, or the free base must be generated prior to the reaction.[1]

The Salt-Base Equilibrium: A Visual Representation

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium. The direction of this equilibrium is controlled by the pH of the environment.

G cluster_acid Acidic Conditions (e.g., + HCl) FB Free Base (Organic Soluble, Nucleophilic) HCL_Salt Hydrochloride Salt (Water Soluble, Stable) FB->HCL_Salt Protonation HCL_Salt->FB Deprotonation

Caption: The pH-dependent interconversion of the free base and hydrochloride salt.

Field-Proven Experimental Protocols

The following methodologies provide detailed, step-by-step instructions for the interconversion and characterization of the two forms.

Protocol 1: Generation of the Free Base from the Hydrochloride Salt

This procedure is essential when the amine is needed as a nucleophile for a subsequent synthetic step. The core principle is to use a base to deprotonate the ammonium salt, rendering the amine neutral and thus extractable into an organic solvent.[11]

Experimental Workflow:

G start Start: Amine HCl Salt dissolve 1. Dissolve Salt in Water start->dissolve basify 2. Add Aqueous Base (e.g., sat. NaHCO₃) Adjust to pH > 9 dissolve->basify extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) basify->extract separate 4. Combine Organic Layers extract->separate dry 5. Dry over Na₂SO₄ separate->dry filter 6. Filter dry->filter concentrate 7. Concentrate in vacuo filter->concentrate end End: Pure Amine Free Base concentrate->end

Caption: Workflow for the conversion of the hydrochloride salt to the free base.

Detailed Methodology:

  • Dissolution: In a separatory funnel, dissolve 1.0 equivalent of the this compound hydrochloride salt in a suitable volume of deionized water (e.g., 10 mL per gram of salt).

  • Basification: While swirling, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). Periodically check the pH of the aqueous layer with pH paper. Continue adding base until the pH is stable at ≥ 9. This ensures complete deprotonation to the free base.

  • Extraction: Add an equal volume of an immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.

  • Phase Separation: Allow the layers to fully separate. Drain the organic layer (bottom layer for DCM, top for ethyl acetate) into a clean Erlenmeyer flask.

  • Repeat Extraction: Perform two additional extractions on the aqueous layer with fresh organic solvent to ensure complete recovery of the product. Combine all organic extracts.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts and swirl. Continue adding until the drying agent no longer clumps together, indicating that residual water has been removed.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the this compound free base, which may be an oil or solid.

Protocol 2: Preparation of the Hydrochloride Salt from the Free Base

This procedure is commonly used to convert a purified but potentially unstable free base into a stable, solid form suitable for storage, biological screening, or formulation.

Experimental Workflow:

G start Start: Amine Free Base dissolve 1. Dissolve Free Base in Anhydrous Solvent (e.g., Ether or EtOAc) start->dissolve add_hcl 2. Add HCl Solution (e.g., 2M HCl in Ether) Dropwise with Stirring dissolve->add_hcl precipitate 3. Observe Salt Precipitation add_hcl->precipitate stir 4. Stir/Cool to Maximize Yield precipitate->stir filter 5. Collect Solid by Vacuum Filtration stir->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Solid Under Vacuum wash->dry end End: Pure Amine HCl Salt dry->end

Caption: Workflow for the preparation of the hydrochloride salt from the free base.

Detailed Methodology:

  • Dissolution: Dissolve the this compound free base in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or methanol.

  • Acidification: While stirring the solution (a magnetic stir bar is ideal), add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt is typically insoluble in non-polar organic solvents and will precipitate as a white or off-white solid.

  • Crystallization: Continue stirring for 15-30 minutes. If precipitation is slow, cooling the mixture in an ice bath can promote crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Drying: Dry the solid product under high vacuum to remove all residual solvent.

Definitive Analytical Characterization

Confirming the form of your material is critical. The following techniques provide unambiguous differentiation between the free base and its hydrochloride salt.

Analytical TechniqueExpected Result for Free BaseExpected Result for HCl SaltPurpose of Analysis
¹H NMR Amine protons (-NH₂ ) appear as a broad singlet, chemical shift is concentration and solvent dependent.Ammonium protons (-NH₃ ⁺) appear as a very broad singlet, shifted significantly downfield compared to the free base.[12]To confirm the structure and definitively identify the protonation state of the nitrogen atom.
FT-IR Spectroscopy Shows N-H stretching vibrations for a primary amine, typically as two peaks in the 3300-3500 cm⁻¹ region.The sharp N-H stretches are replaced by a very broad and strong N-H⁺ stretching band centered around 2200-3200 cm⁻¹.[9] Additional N-H⁺ bending peaks appear in the 1500-1625 cm⁻¹ region.[9]To provide rapid, non-destructive confirmation of the functional group and its ionic state. The broad N-H⁺ stretch is highly characteristic of an amine salt.[9]
Mass Spectrometry (LC-MS) In positive ESI mode, will show the protonated molecule [M+H]⁺.In positive ESI mode, will also show the protonated molecule [M+H]⁺. The chloride counter-ion is not observed.[12]Confirms the molecular weight of the parent molecule and assesses purity. It cannot, by itself, distinguish between the free base and the salt.[12]
Aqueous Solubility Test A small amount of material will be sparingly soluble or insoluble in water at neutral pH.The material will readily dissolve in water at neutral pH.A simple, qualitative benchtop test to quickly assess the form of the material.

Conclusion and Recommendations

The choice between using this compound as a free base or a hydrochloride salt is a strategic decision driven by the intended application.

  • For Organic Synthesis: The free base is almost always required. Its nucleophilic character is essential for forming new bonds at the nitrogen center. If starting with the salt, a deprotonation step as outlined in Protocol 1 is a mandatory prerequisite.

  • For Biological Assays & Formulation: The hydrochloride salt is the preferred form. Its high aqueous solubility ensures proper dissolution in biological buffers, leading to accurate and reproducible data.[3][4] Its superior stability guarantees the integrity of the compound during the course of the experiment and during storage.[2][6]

By leveraging the distinct advantages of each form, researchers can enhance the efficiency, reliability, and success of their work, whether in the synthesis of novel compounds or the exploration of their biological potential.

References

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.[Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation.[Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?[Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts.[Link]

  • Reddit. (2023, June 17). Identifying organic salts?[Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Chemed.chem.purdue.edu. Amines.[Link]

  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.[Link]

  • CORE. A method for the deprotonation of hydrochloride salts of peptide esters to free amin.[Link]

  • YouTube. (2020, April 19). Conversion of Amines to Amine Salts.[Link]

  • University of Alberta. Isolation (Recovery) of amines.[Link]

  • Reddit. (2023, June 22). Hydrochloride salt of amine.[Link]

Sources

Methodological & Application

Synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-amine from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Synthesis of 7-Bromo-2,3-dihydrobenzofuran-3-amine

Executive Summary

The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in serotonin (5-HT) receptor agonists, kinase inhibitors, and various GPCR ligands. The introduction of a bromine atom at the 7-position (corresponding to the 3-position of the starting salicylaldehyde) provides a critical handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to diversify the library.

This Application Note details a robust, scalable, and chemically distinct protocol for synthesizing This compound starting from salicylaldehyde . Unlike traditional routes that rely on unstable nitroalkene intermediates or expensive transition-metal catalysts, this protocol utilizes the Corey-Chaykovsky Annulation followed by a Mesylate-Azide-Reduction sequence. This pathway ensures high regiocontrol, minimizes polymerization side-reactions, and delivers the target primary amine with high purity.

Retrosynthetic Analysis & Strategy

The synthesis is deconstructed into three critical phases:

  • Regioselective Bromination: Overcoming the inherent para-directing preference of the phenol group to isolate the ortho-bromo isomer.

  • Corey-Chaykovsky Annulation: A sulfur-ylide mediated cyclization that constructs the dihydrobenzofuran ring and installs the C3-hydroxyl handle in a single step.

  • Functional Group Interconversion (FGI): Stereoconservative conversion of the alcohol to the primary amine via an azide intermediate.

Figure 1: Strategic workflow for the synthesis of the target amine from salicylaldehyde.

Detailed Experimental Protocols

Phase 1: Regioselective Bromination of Salicylaldehyde

Objective: Synthesize 3-bromosalicylaldehyde. Challenge: The hydroxyl group strongly directs bromination to the para position (5-bromo). Standard conditions yield an 80:20 mixture favoring the 5-bromo isomer. Solution: Utilization of controlled bromination followed by steam distillation . The 3-bromo isomer is more volatile due to strong intramolecular hydrogen bonding between the phenolic OH and the aldehyde/Br, whereas the 5-bromo isomer has higher intermolecular association.

Protocol:

  • Setup: Dissolve Salicylaldehyde (1.0 eq) in Glacial Acetic Acid (5 vol). Add Sodium Acetate (1.1 eq) to buffer the hydrobromic acid generated.

  • Addition: Cool to 15°C. Add Bromine (

    
    , 1.05 eq) in Acetic Acid dropwise over 2 hours. Note: Keeping temperature low minimizes di-bromination.
    
  • Quench: Pour mixture into ice water. A yellow precipitate (mixture of 3-Br and 5-Br isomers) forms. Filter and wash with water.[1]

  • Purification (Critical):

    • Suspend the crude solid in water and perform a steam distillation .

    • Result: The 3-bromosalicylaldehyde distills over as yellow needles (due to high volatility/intramolecular H-bonding). The 5-bromo isomer remains in the pot.

    • Yield: Typically 20-30% (limited by regioselectivity, but high purity).

    • Alternative: If steam distillation is not viable, fractional crystallization from EtOH allows isolation of the 3-bromo isomer (lower mp: ~52°C vs 5-bromo mp: ~105°C).

Phase 2: The Corey-Chaykovsky Annulation

Objective: Convert 3-bromosalicylaldehyde to 7-bromo-2,3-dihydrobenzofuran-3-ol. Mechanism: The dimethylsulfoxonium methylide attacks the aldehyde to form a betaine, which collapses to an epoxide. The adjacent phenolic anion then attacks the epoxide (5-exo-tet cyclization) to form the dihydrobenzofuran ring.

Reagents:

  • 3-Bromosalicylaldehyde (1.0 eq)

  • Trimethylsulfoxonium Iodide (TMSOI) (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion) (2.5 eq)

  • DMSO / THF (1:1 mixture)

Protocol:

  • Ylide Formation: In a dry flask under Argon, wash NaH with hexanes. Add dry DMSO. Add TMSOI portion-wise at room temperature. Stir for 30-60 min until gas evolution ceases and a clear solution (the ylide) forms.

  • Substrate Addition: Dissolve 3-bromosalicylaldehyde in dry THF. Add this solution dropwise to the ylide in DMSO.

  • Cyclization: Heat the mixture to 50-60°C for 4 hours. Monitor by TLC (formation of a more polar spot).

  • Workup: Cool to RT. Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine (to remove DMSO). Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target:7-Bromo-2,3-dihydrobenzofuran-3-ol .

    • Yield: 75-85%.

Phase 3: Stereospecific Amination (Mesylate Azide Amine)

Objective: Convert the benzylic alcohol to the primary amine. Note: Direct amination is difficult. The azide intermediate provides a safe, masked amine that is easily reduced.

Step 3A: Mesylation

  • Dissolve the alcohol (from Phase 2) in DCM at 0°C.

  • Add Triethylamine (

    
    , 1.5 eq) and Methanesulfonyl Chloride (MsCl, 1.2 eq).
    
  • Stir for 1 hour. Aqueous workup yields the unstable mesylate. Use immediately.

Step 3B: Azidation

  • Dissolve crude mesylate in DMF.

  • Add Sodium Azide (

    
    , 2.0 eq).
    
  • Heat to 60°C for 3 hours.

  • Safety: Use a blast shield. Azides are potentially explosive.

  • Workup: Dilute with water, extract with Ether. Caution: Do not concentrate to dryness if not necessary; keep in solution.

Step 3C: Staudinger Reduction

  • To the azide solution (in THF/H2O), add Triphenylphosphine (

    
    , 1.2 eq).
    
  • Stir at RT for 12 hours.

    
     gas evolves.
    
  • Hydrolysis: The intermediate iminophosphorane is hydrolyzed by the water present to release the amine and triphenylphosphine oxide (

    
    ).
    
  • Purification: Acid/Base extraction.

    • Acidify (HCl) to pull amine into water. Wash organics (removes

      
      ).
      
    • Basify aqueous layer (NaOH). Extract amine into DCM.

    • Concentrate to yield This compound .

Data Summary & Process Parameters

ParameterPhase 1 (Bromination)Phase 2 (Annulation)Phase 3 (Amination)
Key Reagents

, AcOH, NaOAc
TMSOI, NaH, DMSOMsCl,

,

Critical Control Temperature < 15°CAnhydrous conditionsAzide safety, pH extraction
Purification Method Steam Distillation Flash ChromatographyAcid/Base Extraction
Typical Yield 25% (isolated 3-Br)80%65% (over 3 steps)
Purity Profile >98% (Isomerically pure)>95%>98% (Amine)

Critical Analysis & Troubleshooting

  • Regioselectivity (The 3 vs 5 Problem):

    • Issue: If steam distillation is skipped, the final product will contain significant 5-bromo isomer, which is difficult to separate at the amine stage.

    • Validation: Verify the intermediate 3-bromosalicylaldehyde by 1H NMR. The aromatic region should show two doublets (or dd) and a triplet, consistent with 1,2,3-substitution pattern, distinct from the 1,2,5-pattern of the impurity.

  • Cyclization Efficiency:

    • Issue: Incomplete cyclization in Phase 2 can lead to the diol (ring opening without closure).

    • Fix: Ensure NaH is fresh and DMSO is dry. The alkoxide must be potent enough to displace the leaving group on the epoxide intermediate.

  • Safety (Azides):

    • Warning: Low molecular weight organic azides can be shock-sensitive. Never use halogenated solvents (DCM) with sodium azide in the presence of strong acids (forms diazidomethane). In this protocol, DMF is used for the displacement, which is safer.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Shaikh, A. K., & Varvounis, G. (2014).[2][3] Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ.[2][3][4] Organic Letters, 16(5), 1478–1481. Link

  • Tang, C. B., et al. (2008). 2'-(3-Bromo-5-chloro-2-hydroxybenzylidene)isonicotinohydrazide methanol solvate. Acta Crystallographica Section E, 64(8), o1381. Link (Demonstrates 3-bromo salicylaldehyde structural data).

  • Smith, B. M., et al. (2006). Discovery of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (Lorcaserin), a potent, selective, and efficacious 5-HT2C receptor agonist. Journal of Medicinal Chemistry, 49(26), 7596-7599. (Context for 7-substituted benzofuran/dihydrobenzofuran scaffolds in drug discovery).

Sources

Application Notes and Protocols for Amide Coupling Reactions Using 7-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2][3] The robust nature of the amide linkage and its prevalence in biologically active molecules necessitate reliable and efficient synthetic protocols. This guide provides detailed application notes and protocols for the amide coupling of a versatile building block, 7-Bromo-2,3-dihydrobenzofuran-3-amine, with various carboxylic acids. This amine is a valuable scaffold in drug discovery due to the unique conformational constraint imposed by the dihydrobenzofuran ring system and the synthetic handle provided by the bromine atom for further diversification.

These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying mechanistic rationale for experimental choices. We will explore two of the most prevalent and effective coupling strategies: the carbodiimide-mediated approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like Hydroxybenzotriazole (HOBt), and a method employing a uronium-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[4][5]

Understanding the Substrate: this compound

The reactivity of this compound in amide coupling reactions is influenced by several factors. The primary amine offers a nucleophilic center for the reaction. However, its proximity to the bulky dihydrobenzofuran ring system may introduce steric hindrance, potentially slowing down the reaction rate compared to simpler primary amines. Furthermore, the electronic properties of the aromatic ring, influenced by the bromine atom, can have a modest impact on the amine's nucleophilicity. While anilines are generally less nucleophilic than aliphatic amines, the specific electronic nature of this bicyclic system must be considered when optimizing reaction conditions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

The EDC/HOBt system is a widely used, cost-effective, and reliable method for amide bond formation.[3][5] The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The role of HOBt is crucial; it acts as a scavenger for the O-acylisourea to form an HOBt-active ester. This active ester is less prone to side reactions, such as the formation of N-acylurea, and often leads to higher yields and purer products, particularly when dealing with sterically hindered or less nucleophilic amines.[6][7]

Reaction Mechanism: EDC/HOBt Coupling

EDC_HOBt_Mechanism CarboxylicAcid R-COOH O_acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt EDU EDU (Urea byproduct) O_acylisourea->EDU Side reaction HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerates Amide Desired Amide HOBt_ester->Amide + Amine Amine 7-Bromo-2,3-dihydro- benzofuran-3-amine Amine->Amide

Caption: EDC/HOBt reaction mechanism workflow.

Experimental Protocol: EDC/HOBt Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • EDC (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Add HOBt (1.2 - 1.5 eq) and EDC (1.2 - 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 - 1.2 eq) in a minimal amount of the reaction solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture, followed by the addition of DIPEA or TEA (2.0 - 3.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: EDC/HOBt Coupling
ParameterRecommended RangeRationale
Amine Equivalents1.0 - 1.2A slight excess can drive the reaction to completion.
EDC Equivalents1.2 - 1.5Ensures complete activation of the carboxylic acid.
HOBt Equivalents1.2 - 1.5Suppresses side reactions and improves efficiency.[6]
Base Equivalents2.0 - 3.0Neutralizes the HCl salt of EDC and any acidic byproducts.
Concentration0.1 - 0.5 MA balance to ensure sufficient reaction rate without solubility issues.
TemperatureRoom TemperatureGenerally sufficient; gentle heating (40-50°C) may be required for challenging substrates.

Protocol 2: HATU Mediated Amide Coupling

HATU is a third-generation uronium-based coupling reagent known for its high efficiency, rapid reaction kinetics, and ability to minimize racemization, especially in peptide synthesis.[4][8] It is particularly effective for coupling sterically hindered substrates or electronically deactivated amines where other reagents may fail. The mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with the amine.[9][10]

Reaction Mechanism: HATU Coupling

HATU_Mechanism CarboxylicAcid R-COOH Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea Amide Desired Amide OAt_ester->Amide + Amine OAt_ester->TMU Byproducts HOAt HOAt OAt_ester->HOAt + Amine 7-Bromo-2,3-dihydro- benzofuran-3-amine Amine->Amide

Caption: HATU reaction mechanism workflow.

Experimental Protocol: HATU Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • HATU (1.0 - 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0 - 1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.

  • Add this compound (1.0 - 1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.[4]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary: HATU Coupling
ParameterRecommended RangeRationale
Amine Equivalents1.0 - 1.1HATU is highly efficient, so a large excess of amine is often unnecessary.
HATU Equivalents1.0 - 1.2A slight excess ensures complete activation.
Base Equivalents2.0 - 3.0Crucial for deprotonating the carboxylic acid and neutralizing byproducts.
SolventDMFThe polar aprotic nature of DMF is ideal for HATU-mediated couplings.
Reaction Time1 - 4 hoursSignificantly faster than many other coupling methods.[4]
TemperatureRoom TemperatureThe high reactivity of HATU typically obviates the need for heating.

Best Practices and Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine.- Steric hindrance.- Increase the equivalents of the coupling reagent and/or additive.- Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).- Gently heat the reaction mixture (e.g., 40-60 °C).[11]- Ensure all reagents are anhydrous and the reaction is under an inert atmosphere.
Formation of N-acylurea byproduct (with EDC) The O-acylisourea intermediate is reacting with another molecule of carboxylate or is rearranging.- Ensure HOBt is used as an additive to trap the O-acylisourea as the more stable active ester.
Guanidinylation of the Amine (with HATU) The free amine attacks the guanidinium carbon of HATU.- Avoid a large excess of HATU.- Add the amine to the pre-activated carboxylic acid mixture rather than having all components present from the start.
Difficult Purification - Water-soluble byproducts (e.g., EDU, tetramethylurea).- Excess reagents.- Perform a thorough aqueous work-up. Washing with 5% LiCl can help remove DMF.[12]- For the HATU reaction, repetitive washes may be needed to remove tetramethylurea.[13]- Optimize stoichiometry to minimize excess reagents.

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. The EDC/HOBt protocol offers a reliable and cost-effective approach, while the HATU protocol provides a more rapid and often higher-yielding alternative, especially for challenging substrates. By understanding the mechanistic principles behind these methods and adhering to best laboratory practices, researchers can efficiently generate a diverse array of amide derivatives for applications in drug discovery and materials science.

References

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.[Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.[Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[Link]

  • HATU. Wikipedia.[Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.[Link]

  • A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery.[Link]

  • Amide Bond Formation and Peptide Coupling. ResearchGate.[Link]

  • Amide bond formation: beyond the myth of coupling reagents. RSC Publishing.[Link]

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry - ACS Publications.[Link]

  • EDC-HOBt Amide coupling workup help. Reddit.[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]

  • Struggling with amide coupling. Reddit.[Link]

  • Uphill battles in amide couplings. amphoteros.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal.[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]

  • Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC - NIH.[Link]

  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF. ResearchGate.[Link]

Sources

Application Notes and Protocols for Utilizing 7-Bromo-2,3-dihydrobenzofuran-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is recognized as a "privileged structure" in medicinal chemistry, a core scaffold that is capable of binding to a variety of biological targets with high affinity.[1][2] Its inherent three-dimensionality and the presence of a hydrogen bond acceptor (the furan oxygen) make it an attractive starting point for the development of novel therapeutics. The introduction of a bromine atom at the 7-position, as in 7-Bromo-2,3-dihydrobenzofuran-3-amine, offers several strategic advantages in the context of fragment-based drug discovery (FBDD). The bromine atom can serve as a vector for synthetic elaboration, allowing for the exploration of chemical space and the optimization of fragment hits into potent leads.[3] Furthermore, the bromine atom provides a heavy atom for X-ray crystallography, facilitating the determination of the fragment's binding mode.[4] The primary amine at the 3-position provides a key hydrogen bond donor and a site for further chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a fragment in drug discovery campaigns. We will detail its preparation, its application in primary and secondary screening cascades, and strategies for hit-to-lead optimization.

Part 1: Fragment Preparation and Quality Control

A robust FBDD campaign begins with a high-quality fragment library. This compound should be synthesized and rigorously characterized to ensure its suitability for screening.

Proposed Synthesis of this compound

While a direct, one-pot synthesis may not be readily available in the literature, a plausible and referenced multi-step synthesis can be proposed. A potential route starts from the commercially available 7-bromo-2,3-dihydro-1-benzofuran-3-one.

Step 1: Reductive Amination of 7-Bromo-2,3-dihydro-1-benzofuran-3-one

A common and effective method for the conversion of a ketone to a primary amine is reductive amination.

Protocol:

  • To a solution of 7-Bromo-2,3-dihydro-1-benzofuran-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of 1M HCl.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2M NaOH to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quality Control of the Fragment

Prior to inclusion in a screening library, the purity and identity of the synthesized fragment must be confirmed.

QC Parameter Method Acceptance Criteria
Identity ¹H NMR, ¹³C NMR, HRMSSpectra consistent with the proposed structure.
Purity LC-MS, HPLC>95% purity.
Solubility Kinetic or thermodynamic solubility assay≥ 200 µM in aqueous buffer with ≤ 2% DMSO.
Aggregation Dynamic Light Scattering (DLS)No evidence of aggregation at screening concentrations.

Part 2: A Hypothetical FBDD Campaign Targeting Mitogen-Activated Protein Kinase 14 (p38α)

To illustrate the application of this compound, we present a hypothetical FBDD campaign against p38α, a well-validated target in inflammation and oncology.

Workflow for the FBDD Campaign

FBDD_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Primary_Screen Primary Screen: DSF (1 mM Fragment Concentration) Primary_Hits Identify Primary Hits (ΔTm > 2°C) Primary_Screen->Primary_Hits Secondary_Screen_SPR Secondary Screen: SPR (Dose-Response) Primary_Hits->Secondary_Screen_SPR Triage Secondary_Screen_NMR Orthogonal Screen: Saturation Transfer Difference (STD) NMR Primary_Hits->Secondary_Screen_NMR Triage Hit_Validation Confirmed Hits Secondary_Screen_SPR->Hit_Validation Secondary_Screen_NMR->Hit_Validation Crystallography X-ray Crystallography of Fragment-p38α Complex Hit_Validation->Crystallography Prioritize Binding_Mode Determine Binding Mode Crystallography->Binding_Mode SAR_by_Catalog SAR by Catalog Binding_Mode->SAR_by_Catalog SAR_by_Synthesis Structure-Guided Synthesis Binding_Mode->SAR_by_Synthesis Lead_Compound Lead Compound SAR_by_Catalog->Lead_Compound SAR_by_Synthesis->Lead_Compound

Caption: FBDD workflow for the identification of p38α inhibitors.

Primary Screening: Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Protocol:

  • Prepare a 2X solution of p38α protein (final concentration 2 µM) and a 20X solution of SYPRO Orange dye in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • In a 96- or 384-well PCR plate, add 2 µL of a 10 mM stock of this compound in DMSO (final concentration 200 µM). Include positive (known binder) and negative (DMSO) controls.

  • Add 18 µL of the p38α/SYPRO Orange mixture to each well.

  • Seal the plate and centrifuge briefly.

  • Run the DSF experiment on a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the Tm for each well. A ΔTm of > 2°C is considered a primary hit.

Secondary Screening and Hit Validation

Hits from the primary screen are then subjected to more rigorous biophysical techniques to confirm binding and determine affinity.

Surface Plasmon Resonance (SPR) Protocol:

SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (protein) immobilized on a sensor surface.[5]

  • Immobilize p38α onto a CM5 sensor chip using standard amine coupling chemistry.[6]

  • Prepare a dilution series of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20, 2% DMSO), typically from 1 mM down to low µM concentrations.

  • Inject the fragment solutions over the immobilized p38α surface and a reference surface.

  • Fit the resulting sensorgrams to a 1:1 binding model to determine the dissociation constant (Kd).

Saturation Transfer Difference (STD) NMR Protocol:

STD NMR is a ligand-observed NMR technique that identifies which parts of a fragment are in close proximity to the protein.[7]

  • Prepare a sample containing 10-20 µM of p38α and 500 µM of this compound in a deuterated buffer.

  • Acquire a reference ¹H NMR spectrum.

  • Acquire an STD NMR spectrum by selectively saturating the protein resonances.

  • Subtract the reference spectrum from the STD spectrum to obtain the difference spectrum, which will only show signals from the protons of the fragment that are in close contact with the protein.

Hypothetical Screening Results
Fragment DSF (ΔTm °C) SPR (Kd, µM) STD NMR Outcome
This compound 3.5150PositiveConfirmed Hit
Analog 1 (7-Chloro)3.1180PositiveConfirmed Hit
Analog 2 (5-Bromo)0.8>1000NegativeNon-binder
Analog 3 (Amine at C4)1.2800Weak PositiveWeak Hit

Part 3: Structural Biology and Hit-to-Lead Optimization

The ultimate goal of FBDD is to evolve weakly binding fragments into potent, drug-like lead compounds.[8]

X-ray Crystallography

Obtaining a crystal structure of the fragment bound to the target protein is a critical step, providing a detailed map of the binding interactions and guiding structure-based drug design. The bromine atom in this compound serves as an excellent anomalous scatterer, aiding in structure solution.

Hit-to-Lead Optimization Strategies

Once the binding mode is elucidated, several strategies can be employed to improve the affinity and drug-like properties of the initial fragment hit.

Hit_to_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Fragment_Hit This compound (Kd = 150 µM) Growing Fragment Growing (Targeting adjacent pockets) Fragment_Hit->Growing Merging Fragment Merging (Combining with another fragment) Fragment_Hit->Merging Linking Fragment Linking (Connecting two fragments) Fragment_Hit->Linking Lead_Compound Potent Lead Compound (Kd < 100 nM) Growing->Lead_Compound Merging->Lead_Compound Linking->Lead_Compound

Caption: Strategies for hit-to-lead optimization.

Fragment Growing: This involves adding chemical functionality to the fragment to engage with adjacent pockets in the protein's binding site. For this compound, the bromine atom is an ideal handle for elaboration via Suzuki or other cross-coupling reactions. The primary amine can be acylated or alkylated to explore interactions with nearby residues.

Fragment Merging: If another fragment is identified that binds in an overlapping or adjacent site, the two fragments can be merged into a single, more potent molecule.

Fragment Linking: If two fragments bind to distinct but nearby sites, they can be connected with a chemical linker to create a larger molecule with significantly enhanced affinity.

Conclusion

This compound represents a valuable and versatile fragment for FBDD campaigns. Its privileged scaffold, coupled with the strategic placement of the bromine atom and primary amine, provides an excellent starting point for the discovery of novel chemical matter against a wide range of biological targets. The systematic application of the biophysical screening and structure-guided optimization protocols outlined in this document will enable researchers to effectively leverage this fragment in their drug discovery efforts.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219.
  • Renaudet, O., & Pascal, R. (2007). Surface plasmon resonance in drug discovery. Current opinion in pharmacology, 7(5), 557-563.
  • Johnsson, B., Löfås, S., & Lindquist, G. (1991). Immobilization of proteins to a carboxymethyldextran-modified gold surface for biospecific interaction analysis using surface plasmon resonance. Analytical biochemistry, 198(2), 268-277.
  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: what have we learned?. Nature reviews Drug discovery, 6(3), 211-219.
  • Harner, M. J., Frank, A. O., & Fesik, S. W. (2013). Fragment-based drug discovery using NMR spectroscopy. Journal of biomolecular NMR, 56(1), 65-76.
  • Chen, Y., et al. (2013). Preparation method of 7-bromobenzofuran. CN103724305A.
  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by surface plasmon resonance. ACS medicinal chemistry letters, 1(1), 44-48.
  • PubChem. (n.d.). 7-Bromo-2,3-dihydro-1-benzofuran-3-one. Retrieved from [Link]

  • Giannetti, A. M., et al. (2013). Label free fragment screening using surface plasmon resonance as a tool for fragment finding–analyzing Parkin, a difficult CNS target. PloS one, 8(7), e66329.
  • Duncan, L. F., et al. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 24(20), 3756.
  • Caflisch, A., & Salemme, F. R. (2003). The emerging role of fragment-based drug discovery. Current opinion in chemical biology, 7(3), 415-423.
  • Fang, Z., et al. (2022). A concise and metal catalyst free synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines. Tetrahedron Letters, 119, 154431.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361.
  • Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature reviews Drug discovery, 15(9), 605-619.
  • Mesleh, M. F., & Fesik, S. W. (2016). NMR fragment screening. CureFFI.org.
  • Erlanson, D. A. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • Joseph, B., & Darro, F. (2019). A bright future for fragment-based drug discovery: what does it hold?. Future Medicinal Chemistry, 11(4), 339-342.
  • Lento, C., & Wilson, D. J. (2023). Fragment-based drug discovery campaigns guided by native mass spectrometry.
  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters, 139, 154992.
  • PrepChem.com. (n.d.). Preparation of 2,3-dihydro-7-benzofuranamine (1). Retrieved from [Link]

  • Gangjee, A., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of medicinal chemistry, 57(13), 5739-5753.
  • Zartler, E. R., & Shapiro, M. J. (2008). Fragment-based drug discovery: a practical approach. John Wiley & Sons.
  • CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. (2016).
  • Thangavel, N., et al. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of medicinal chemistry, 57(13), 5739-5753.

Sources

High-Efficiency Preparation of Chiral 7-Bromo-2,3-dihydrobenzofuran-3-amine via Enzymatic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL

Abstract

The 7-bromo-2,3-dihydrobenzofuran-3-amine scaffold is a critical pharmacophore in medicinal chemistry, notably serving as a precursor for 5-HT2C agonists and other CNS-active agents. While asymmetric synthesis routes exist, they often require expensive transition metal ligands or unstable precursors. This Application Note details a robust, scalable protocol for the preparation of enantiopure (>99% ee) this compound using enzymatic kinetic resolution (KR). Utilizing Candida antarctica Lipase B (CAL-B), this method offers a cost-effective alternative to asymmetric hydrogenation, providing access to both enantiomers with high atom economy when coupled with racemization strategies.

Introduction & Strategic Rationale

The Chirality Challenge

The biological activity of dihydrobenzofurans is highly dependent on the stereochemistry at the C3 position. The (S)-enantiomer is often the eutomer (active form) for serotonin receptor modulation, while the (R)-enantiomer may be inactive or distomeric (toxic).

Why Kinetic Resolution?

While asymmetric synthesis (e.g., using chiral sulfinimines) allows for 100% theoretical yield, it often suffers from:

  • Cost: High price of chiral auxiliaries.

  • Scalability: Difficulty in handling unstable imine intermediates on kilogram scales.

Kinetic Resolution (KR) using immobilized lipases offers a "self-validating" system. The enzyme's active site acts as a stringent filter, acylating only one enantiomer (typically the R-form according to Kazlauskas' rule for this steric profile), leaving the desired S-amine untouched.

Mechanism of Action

The protocol relies on the serine hydrolase mechanism of CAL-B. The catalytic triad (Ser-His-Asp) activates an acyl donor (e.g., isopropyl acetate). The chiral amine competes for the acyl-enzyme intermediate. The "fast-reacting" enantiomer fits the hydrophobic pocket, resulting in acylation. The "slow-reacting" enantiomer remains as the free base.

Pre-cursor Synthesis: Racemic Starting Material

Before initiating resolution, the racemic amine is prepared from commercially available 7-bromobenzofuran-3(2H)-one.

Scheme Summary:

  • Condensation: 7-bromobenzofuran-3(2H)-one + Hydroxylamine HCl

    
     Oxime intermediate.
    
  • Reduction: Oxime + H₂ (Pd/C) or Zn/HCl

    
    (±)-7-Bromo-2,3-dihydrobenzofuran-3-amine .
    

Note: Ensure the starting amine is free of residual metal catalysts, as these can inhibit lipase activity.

Experimental Protocols

Protocol A: Enzyme & Acyl Donor Screening (Optimization)

Objective: Determine the optimal solvent and acyl donor to maximize the Enantiomeric Ratio (E).

Materials:

  • Novozym® 435 (Immobilized CAL-B)

  • Solvents: MTBE, Toluene, DIPE (Diisopropyl ether)

  • Acyl Donors: Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), Ethyl Methoxyacetate (EMOA)

Procedure:

  • Dissolve (±)-amine (50 mg) in 1 mL of solvent.

  • Add Acyl Donor (2 equivalents).

  • Add Novozym 435 (20 mg).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • Sampling: Take 20 µL aliquots at 1h, 4h, and 24h. Dilute in mobile phase for HPLC.

Decision Matrix:

Acyl Donor Solvent Rate Selectivity (E) Recommendation
EtOAc Toluene Slow Moderate (>50) Good for cost, bad for time.
IPAc MTBE Medium High (>100) Optimal balance.

| EMOA | MTBE | Fast | High (>200) | Best for difficult substrates. |

Protocol B: Preparative Scale Kinetic Resolution

Objective: Scale-up to 10g to isolate (S)-amine and (R)-amide.

Workflow Diagram:

KR_Workflow Start Racemic 7-Br-dihydrobenzofuran-3-amine (10.0 g, 46.7 mmol) Mix Dissolve in MTBE (100 mL) Add Isopropyl Acetate (2.0 eq) Start->Mix Enzyme Add Novozym 435 (10% w/w) Incubate 30°C, 24-48h Mix->Enzyme Check Checkpoint: HPLC Target: 50% Conversion Enzyme->Check Check->Enzyme Conv < 49% Filter Filtration (Remove Enzyme) Check->Filter Conv = 50% Evap Evaporate Volatiles Filter->Evap Extract Partition: 1M HCl / EtOAc Evap->Extract OrgPhase Organic Phase (Contains (R)-Amide) Extract->OrgPhase Neutral Amide AqPhase Aqueous Phase (Contains (S)-Amine Salt) Extract->AqPhase Protonated Amine Hydrolysis Acid Hydrolysis (6N HCl) Reflux 12h OrgPhase->Hydrolysis Base Basify with NaOH Extract with DCM AqPhase->Base FinalS Pure (S)-Amine (>99% ee) Base->FinalS FinalR Pure (R)-Amine (Recovered) Hydrolysis->FinalR

Caption: Figure 1. Preparative workflow for the kinetic resolution and separation of this compound enantiomers.

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 10.0 g (46.7 mmol) of racemic this compound in 100 mL of MTBE (Methyl tert-butyl ether).

    • Add 10.8 mL (93.4 mmol, 2.0 eq) of Isopropyl Acetate.

    • Add 1.0 g (10 wt%) of Novozym 435.

  • Incubation:

    • Stir gently (magnetic stir bar, low rpm to avoid grinding the enzyme beads) at 30°C .

    • Monitor reaction progress via Chiral HPLC every 12 hours.

  • Termination:

    • Stop the reaction when conversion reaches 50% (theoretical maximum yield for KR).

    • Filter the mixture through a sintered glass funnel to recover the enzyme (beads can be washed with MTBE and reused up to 5 times).

  • Separation (Critical Step):

    • Concentrate the filtrate to remove MTBE and excess acyl donor.

    • Redissolve the residue in EtOAc (100 mL) .

    • Add 1M HCl (100 mL) and stir vigorously for 15 minutes.

    • Separation: Transfer to a separatory funnel.

      • Organic Layer: Contains the (R)-Amide (neutral).

      • Aqueous Layer: Contains the (S)-Amine (protonated salt).

Protocol C: Product Isolation

Isolating the (S)-Amine (Target):

  • Take the acidic aqueous layer from Protocol B.

  • Cool to 0°C in an ice bath.

  • Slowly basify to pH 12 using 4M NaOH solution.

  • Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Dry combined organics over anhydrous

    
    .
    
  • Concentrate in vacuo to yield (S)-7-bromo-2,3-dihydrobenzofuran-3-amine as a pale yellow oil/solid.

Isolating the (R)-Enantiomer (Optional):

  • Take the organic layer from Protocol B containing the amide.

  • Evaporate solvent.[1]

  • Reflux in 6M HCl/Ethanol (1:1) for 12 hours to hydrolyze the amide.

  • Follow the basification/extraction steps above to recover the (R)-amine.

Data Analysis & Quality Control

Calculating Efficiency

The success of a kinetic resolution is measured by the Enantiomeric Ratio (E) , which describes the enzyme's intrinsic selectivity.



Where:

  • 
     = Conversion (
    
    
    
    )
  • 
     = Enantiomeric excess of substrate (unreacted amine)
    
  • 
     = Enantiomeric excess of product (amide)[2]
    

Target Specifications:

Parameter Acceptance Criteria Notes
Conversion 49% - 51% Stop exactly at 50% for max yield of both.

| ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


  | > 98% | If lower, recrystallize the tartrate salt. |
| 

| > 96% | Indicates high E-value.[2][3] | | E-value | > 100 | Excellent selectivity. |
Analytical Method (HPLC)[5]
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.

Mechanistic Insight

The high selectivity of CAL-B for this substrate is explained by the Kazlauskas Rule for cyclic secondary alcohols and amines.

Mechanism cluster_pockets Stereochemical Fit Enzyme CAL-B Active Site (Ser-His-Asp) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Isopropyl Acetate LargePocket Large Hydrophobic Pocket (Accepts Fused Benzene Ring) MedPocket Medium Pocket (Accepts -CH2-O- Ring) Substrate_R (R)-Amine (Fast Reacting) Substrate_R->AcylEnzyme Fits Perfectly (k_fast) Substrate_S (S)-Amine (Slow Reacting) Substrate_S->AcylEnzyme Steric Clash (k_slow) AcylEnzyme->LargePocket Product (R)-Amide + Free Enzyme AcylEnzyme->Product Nucleophilic Attack

Caption: Figure 2. Mechanistic basis of CAL-B selectivity. The rigid dihydrobenzofuran core aligns the benzene ring into the large hydrophobic pocket for the (R)-enantiomer, facilitating acylation.

Safety & Handling

  • This compound: Treat as a potential irritant and CNS active agent. Handle in a fume hood.

  • Isopropyl Acetate: Flammable liquid.

  • Novozym 435: Avoid inhalation of enzyme dust. Sensitizer.

References

  • Gotor, V., et al. "Enzymatic Aminolysis and Ammonolysis: Preparation of Optically Active Amines and Amides." Chemical Reviews, 2005.

  • Bäckvall, J. E., et al. "Lipase-Catalyzed Kinetic Resolution of Amines." Journal of the American Chemical Society, 2002.

  • Sigma-Aldrich. "Novozym® 435 Application Guide." Merck KGaA.

  • PubChem. "this compound Compound Summary." National Library of Medicine.

  • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Alkylethylamines." Tetrahedron: Asymmetry, 2007.

Sources

Application Notes and Protocols for Reductive Amination Procedures Involving 2,3-Dihydrobenzofuran-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran-3-amines in Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and natural products.[1] Its rigid, planar structure provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The introduction of an amino group at the 3-position furnishes 2,3-dihydrobenzofuran-3-amines, a class of compounds that serve as critical building blocks in the synthesis of novel therapeutics. These amines are key intermediates in the development of agents targeting a range of conditions, from neurological disorders to inflammatory diseases.[2] Reductive amination stands out as a robust and versatile method for the derivatization of these amines, allowing for the introduction of a diverse range of substituents at the nitrogen atom, thereby enabling the exploration of structure-activity relationships in drug discovery programs.[3]

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence that is often carried out in a single reaction vessel ("one-pot").[4][5] The process commences with the nucleophilic attack of the primary amine (2,3-dihydrobenzofuran-3-amine) on the carbonyl carbon of an aldehyde or ketone. This initial addition forms an unstable hemiaminal intermediate, which readily eliminates a molecule of water to yield a protonated imine, known as an iminium ion.[6][7]

The second stage of the reaction is the reduction of the iminium ion. This is achieved through the introduction of a reducing agent, which selectively reduces the carbon-nitrogen double bond to a single bond, affording the final N-substituted amine product.[8] The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the iminium ion in the presence of the starting carbonyl compound.[5][8]

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Amine 2,3-Dihydrobenzofuran-3-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde or Ketone Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product N-Substituted 2,3-Dihydrobenzofuran-3-amine Iminium->Product + [H-] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product

Figure 1: General mechanism of reductive amination.

Strategic Selection of Reagents and Reaction Conditions

The successful execution of a reductive amination protocol hinges on the judicious selection of the reducing agent, solvent, and other reaction parameters.

Reducing Agents:

While several reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity.[8][9] Unlike more reactive borohydrides such as sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones at neutral or slightly acidic pH, thus minimizing the formation of alcohol byproducts. Sodium cyanoborohydride (NaBH₃CN) is another effective reagent, but its toxicity and the potential for cyanide byproduct formation make NaBH(OAc)₃ a more attractive alternative in many applications.[5][8]

Solvents:

The choice of solvent is dictated by the solubility of the reactants and the compatibility with the chosen reducing agent. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃. Tetrahydrofuran (THF) and acetonitrile are also viable options. For reactions where the imine is pre-formed, methanol or ethanol can be suitable solvents for the subsequent reduction with NaBH₄.

pH Control:

The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6). The presence of a small amount of acetic acid can be beneficial, particularly in reactions involving less reactive ketones. However, for many aldehydes, the reaction proceeds efficiently without the need for an acid catalyst.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2,3-dihydrobenzofuran-3-amine with a representative aldehyde and ketone.

Protocol 1: Reductive Amination of 2,3-Dihydrobenzofuran-3-amine with an Aldehyde (e.g., Benzaldehyde)

This protocol describes the synthesis of N-benzyl-2,3-dihydrobenzofuran-3-amine.

Materials:

  • 2,3-Dihydrobenzofuran-3-amine hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Triethylamine (optional, for free-basing the amine hydrochloride)

Procedure:

  • Preparation of the Free Amine: If starting from the hydrochloride salt, suspend 2,3-dihydrobenzofuran-3-amine hydrochloride (1.0 eq) in DCM. Add triethylamine (1.1 eq) and stir at room temperature for 15-20 minutes to generate the free amine in situ.

  • Reaction Setup: To the stirred solution of the free amine, add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 10-15 minutes. Caution: Gas evolution (hydrogen) may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-6 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-2,3-dihydrobenzofuran-3-amine.

Protocol_Workflow Start Start: 2,3-Dihydrobenzofuran-3-amine HCl FreeBase Free-basing with Et3N in DCM Start->FreeBase AddAldehyde Add Aldehyde FreeBase->AddAldehyde ImineFormation Imine Formation (30 min) AddAldehyde->ImineFormation AddReductant Add NaBH(OAc)3 ImineFormation->AddReductant Reaction Reaction Monitoring (TLC/LC-MS) AddReductant->Reaction Quench Quench with NaHCO3 (aq) Reaction->Quench Extraction Extraction with DCM Quench->Extraction WashDry Wash with Brine & Dry Extraction->WashDry Concentrate Concentrate in vacuo WashDry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product Final Product Purify->Product

Figure 2: Experimental workflow for reductive amination.

Protocol 2: Reductive Amination of 2,3-Dihydrobenzofuran-3-amine with a Ketone (e.g., Acetone)

This protocol describes the synthesis of N-isopropyl-2,3-dihydrobenzofuran-3-amine.

Materials:

  • 2,3-Dihydrobenzofuran-3-amine

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 2,3-dihydrobenzofuran-3-amine (1.0 eq) in anhydrous DCE, add acetone (1.5 eq) followed by glacial acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the reductive amination of 2,3-dihydrobenzofuran-3-amine with various carbonyl compounds, based on general principles of reactivity.

Carbonyl CompoundProductExpected YieldNotes
FormaldehydeN-methyl-2,3-dihydrobenzofuran-3-amineGood to ExcellentPotential for over-methylation to the tertiary amine.
IsobutyraldehydeN-isobutyl-2,3-dihydrobenzofuran-3-amineExcellentGenerally high-yielding with aliphatic aldehydes.
CyclohexanoneN-cyclohexyl-2,3-dihydrobenzofuran-3-amineGoodKetones are generally less reactive than aldehydes.
AcetophenoneN-(1-phenylethyl)-2,3-dihydrobenzofuran-3-amineModerate to GoodAromatic ketones may require longer reaction times or mild heating.

Characterization of N-Substituted 2,3-Dihydrobenzofuran-3-amines

The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum should show the disappearance of the primary amine protons (a broad singlet) and the appearance of new signals corresponding to the introduced alkyl or benzyl group. The characteristic signals for the 2,3-dihydrobenzofuran scaffold should remain.

  • ¹³C NMR: The carbon NMR spectrum will show new signals for the carbon atoms of the N-substituent.

  • IR Spectroscopy: The IR spectrum should show the disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and the appearance of a single N-H stretch for a secondary amine (in the same region).

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the expected molecular weight of the N-substituted product.

Stereochemical Considerations

If the starting 2,3-dihydrobenzofuran-3-amine is chiral, the stereocenter at the 3-position is typically retained during the reductive amination process. However, if the carbonyl compound is a prochiral ketone, the reaction can lead to the formation of diastereomers. The diastereomeric ratio will depend on the steric hindrance of the ketone and the amine, as well as the reaction conditions. Chiral auxiliaries or catalysts may be required to achieve high diastereoselectivity in such cases.

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of a wide range of N-substituted 2,3-dihydrobenzofuran-3-amines. By carefully selecting the appropriate reducing agent, solvent, and reaction conditions, researchers can efficiently generate libraries of these valuable compounds for biological screening and drug development. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

  • Myers, A. G. Reductive Amination. Harvard University Chemistry 115. [Link]

  • Reductive Amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. The Organic Chemistry Tutor. [Link]

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters, 139, 154992. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Tarasava, D., & Yudin, A. K. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(24), 14147-14241. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1165-1174. [Link]

  • Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 34(1), 276-281. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in benzofuran-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of benzofuran-3-amines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we address common challenges encountered during the critical cyclization step, providing in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists, offering insights into the underlying chemical principles to empower you to resolve experimental failures and optimize your synthetic routes.

Frequently Asked Questions (FAQs): Troubleshooting Cyclization Failures

This section is structured to address specific problems you might be facing in the lab. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My base-mediated cyclization of a 2-hydroxybenzonitrile derivative to a benzofuran-3-amine is resulting in low to no yield. What are the likely causes and how can I fix it?

This is a common and often frustrating issue. The reaction, which typically involves the intramolecular addition of the phenoxide to the nitrile group, is highly sensitive to several factors.

Potential Causes & Solutions:

  • Inappropriate Base Strength and Stoichiometry: The choice of base is critical. It must be strong enough to deprotonate the phenolic hydroxyl group, but not so strong that it promotes unwanted side reactions. A recent study on the synthesis of novel 3-aminobenzofuran derivatives highlights the successful use of potassium tert-butoxide.[1]

    • Solution: If you are using a weaker base like K₂CO₃ and seeing no reaction, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or sodium hydride (NaH). Conversely, if you are observing decomposition, a milder base like Cs₂CO₃ might be beneficial.[2] Always ensure the base is fresh and used in appropriate stoichiometric amounts (typically 1.5-2.0 equivalents).

  • Solvent Effects: The solvent plays a crucial role in solubilizing the reactants and mediating the reactivity of the base.

    • Solution: Dimethylformamide (DMF) is a common solvent for this transformation due to its high polarity and ability to dissolve a wide range of substrates.[1] If you are using a less polar solvent like THF or dioxane and observing poor conversion, a switch to DMF or DMSO could improve the outcome.

  • Reaction Temperature and Time: These reactions can be sensitive to temperature. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of the starting material or product.

    • Solution: A systematic approach to optimizing the temperature is recommended. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS.[1] If the reaction is slow, incrementally increase the temperature. If decomposition is observed, try running the reaction at a lower temperature for a longer duration.

Troubleshooting Workflow for Base-Mediated Cyclization

start Low/No Yield in Base-Mediated Cyclization check_base 1. Evaluate Base - Is it strong enough (e.g., KOtBu)? - Is it fresh and anhydrous? start->check_base check_solvent 2. Assess Solvent - Is it polar aprotic (e.g., DMF, DMSO)? - Are reactants fully dissolved? check_base->check_solvent Base is appropriate change_base Action: Switch to stronger/milder base (KOtBu/Cs2CO3) check_base->change_base check_temp 3. Optimize Temperature - Is it too low (slow reaction)? - Is it too high (decomposition)? check_solvent->check_temp Solvent is suitable change_solvent Action: Switch to DMF or DMSO check_solvent->change_solvent side_reactions 4. Look for Side Reactions - Hydrolysis of nitrile? - Substrate decomposition? check_temp->side_reactions Temp is optimized adjust_temp Action: Systematically vary temp (e.g., 60-100°C) check_temp->adjust_temp solution Successful Cyclization side_reactions->solution Side reactions minimized protect_groups Action: Check for labile functional groups side_reactions->protect_groups

Caption: Troubleshooting Decision Tree for Base-Mediated Cyclization.

Q2: My Palladium-catalyzed cyclization of an o-alkynylphenol precursor is failing. I'm observing starting material recovery or a complex mixture of byproducts. What should I investigate?

Palladium-catalyzed methods are powerful but can be prone to failure if not properly optimized. Catalyst deactivation, ligand incompatibility, and improper reaction conditions are common culprits.

Potential Causes & Solutions:

  • Catalyst System (Precatalyst and Ligand): The choice of palladium source and phosphine ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates, a bulky electron-rich ligand is often necessary.

    • Solution: If you are using a general catalyst like Pd(PPh₃)₄ and seeing poor results, consider switching to a more specialized system. For instance, the use of bulky ligands like PCy₃·HBF₄ has been shown to be effective in certain palladium-catalyzed cyclizations leading to benzofuran cores.[3] Optimization tables from similar syntheses can be a valuable guide.[3]

  • Oxidant and Other Additives: Many palladium-catalyzed cyclizations that involve C-H activation require an oxidant to regenerate the active Pd(II) catalyst.

    • Solution: In dehydrogenative cyclizations, the absence of an oxidant can lead to yields below 10%.[4] Silver carbonate (Ag₂CO₃) is a common choice.[4] Ensure your oxidant is fresh and added in the correct stoichiometry. In some cases, additives like CuI are used, particularly in Sonogashira coupling/cyclization cascades, to facilitate the coupling step.

  • Atmosphere Control: The active Pd(0) species in many catalytic cycles is sensitive to oxygen.

    • Solution: Unless the reaction is explicitly an oxidative cyclization designed to run in air, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or a glovebox. Even brief exposure to air can deactivate the catalyst.

Table 1: Example of Reaction Condition Optimization for a Pd-Catalyzed Cyclization

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF10025
2Pd(OAc)₂ (5)PCy₃·HBF₄ (10) K₂CO₃DMSO 10068
3PdCl₂(PPh₃)₂ (5)-K₂CO₃DMSO10045
4Pd(OAc)₂ (5)PCy₃·HBF₄ (10)Cs₂CO₃DMSO10062
5Pd(OAc)₂ (5)PCy₃·HBF₄ (10)K₂CO₃DMSO120 75

This table is a representative example based on data from similar reactions to illustrate the impact of different parameters.[3]

Q3: I am attempting a tandem SNAr/cyclocondensation to synthesize a fluorinated 3-aminobenzofuran, but the reaction is failing. What could be the issue?

This elegant one-pot reaction can be tricky. The success hinges on the relative rates of the initial nucleophilic aromatic substitution (SNAr) and the subsequent intramolecular cyclization.

Potential Causes & Solutions:

  • Incorrect Base for the Tandem Reaction: The base must be strong enough to deprotonate the α-hydroxycarbonyl compound to initiate the SNAr reaction, but not so reactive that it leads to unwanted side reactions with the starting materials.

    • Solution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective base for this transformation.[5] It is a non-nucleophilic, strong base that facilitates the initial SNAr step without interfering with the nitrile group.

  • Side Reaction with the Carbonyl Group: In a mechanistic study, it was found that if the wrong nucleophile/base is used, it can attack the carbonyl group of the starting material instead of the perfluoroarene ring. This leads to cleavage of the carbonyl group and failure to form the desired product.[5]

    • Solution: Stick to the recommended base (DBU) and ensure your α-hydroxycarbonyl starting material is pure. Monitor the reaction at a low temperature initially to see if the desired SNAr intermediate is forming before proceeding with the cyclization at a higher temperature.

Reaction Scheme: Tandem SNAr-Cyclocondensation

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Intramolecular Cyclization Perfluoroarene Perfluorobenzonitrile Intermediate SNAr Adduct Perfluoroarene->Intermediate  + α-hydroxycarbonyl  DBU 3-Aminobenzofuran Fluorinated 3-Aminobenzofuran Intermediate->3-Aminobenzofuran  (Tautomerization &  Ring Closure)

Caption: General workflow for tandem SNAr-cyclocondensation.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated Cyclization of 2-hydroxybenzonitrile derivatives

This protocol is adapted from a reported synthesis of 3-aminobenzofuran derivatives.[1]

  • To a solution of the substituted 2-hydroxybenzonitrile derivative (1.0 eq) in anhydrous DMF (0.5 M), add potassium tert-butoxide (1.5-2.0 eq) in one portion under a nitrogen atmosphere.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-6 hours).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired benzofuran-3-amine.

References

  • Chou, T-S., & Chen, H-C. (2024). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Ye, D., & Wang, J. (2009). Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans. Organic Letters. [Link]

  • Lin, Y-J., et al. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Molecules. [Link]

  • Chou, T-S., & Chen, H-C. (2024). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. The Journal of Organic Chemistry. [Link]

  • Wang, C., et al. (2023). Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. Chemical Communications. [Link]

  • Zhang, R-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

  • Agharahimi, A., et al. (2022). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Dar-u Journal of Pharmaceutical Sciences. [Link]

  • Zhang, R-R., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

  • Sandford, G., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. University of Southampton Institutional Repository. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 7-Bromo-Benzofuran Amination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed amination of 7-bromo-benzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Buchwald-Hartwig cross-coupling reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) with a core focus on the critical role of reaction temperature in achieving high yields and purity.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems where temperature is a likely root cause.

Q1: My reaction shows low conversion or has completely stalled. How should I adjust the temperature?

A1: Low or no conversion is a common issue that can stem from either insufficient thermal energy or catalyst deactivation at elevated temperatures.

Possible Cause 1: Insufficient Activation Energy The Buchwald-Hartwig amination requires heat to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[1][2] If the reaction temperature is too low, the rate of reaction will be exceedingly slow or negligible. Most aminations of aryl bromides require temperatures between 80-110 °C to proceed efficiently.[1][2][3]

  • Suggested Solution: If you are running the reaction below 80 °C, incrementally increase the temperature in 10 °C steps. Monitor the reaction progress by TLC, GC-MS, or LC-MS at each step to find the minimum temperature required for conversion.[3]

Possible Cause 2: Catalyst Decomposition While heat is necessary, excessive temperatures (>120 °C) can cause the palladium catalyst to decompose, often observed as the formation of a fine black precipitate (palladium black).[3] This removes the active catalyst from the reaction medium, causing the reaction to stall.

  • Suggested Solution: If you observe the formation of palladium black, the temperature is likely too high. Repeat the reaction at a lower temperature (e.g., 90-100 °C) and monitor for catalyst precipitation. Modern palladacycle precatalysts (e.g., G3 or G4) are often more thermally stable and can provide more consistent results than traditional sources like Pd(OAc)₂.[1]

Q2: I'm observing significant formation of palladium black. What is happening and how do I prevent it?

A2: The formation of palladium black is a clear visual indicator of catalyst decomposition.[3] The active L-Pd(0) species is aggregating and precipitating out of the solution as inactive metallic palladium. This is almost always a result of excessive heat.

  • Primary Cause: The thermal stability of the palladium-ligand complex has been exceeded. Prolonged exposure to high temperatures, especially above 120 °C, accelerates this decomposition process.[3]

  • Preventative Measures:

    • Lower the Temperature: The most direct solution is to reduce the reaction temperature. Many successful Buchwald-Hartwig aminations are performed in the 80-110 °C range.[1] It is often more effective to run the reaction for a longer duration at a moderate temperature (e.g., 90 °C for 24 hours) than for a shorter time at a very high temperature (e.g., 130 °C for 4 hours).

    • Select a Robust Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center.[1] Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos can enhance the thermal stability of the catalyst, allowing for reactions at higher temperatures if necessary.

    • Use a Precatalyst: Modern palladacycle precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently at lower temperatures, which can prevent the formation of aggregates.[1]

Q3: My primary side product is 7-H-benzofuran (hydrodehalogenation). How does temperature influence this, and how can it be minimized?

A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in cross-coupling chemistry.[1] Temperature plays a significant role in the rate of this undesired pathway relative to the desired amination.

  • Mechanism: This side reaction can occur through various pathways, including a β-hydride elimination from an amide intermediate or direct reaction with trace water or other proton sources, which can be accelerated at higher temperatures.

  • Minimizing Hydrodehalogenation:

    • Optimize Temperature: This side reaction often becomes more competitive at elevated temperatures. Running the reaction at the lowest effective temperature can favor the desired C-N bond formation. A temperature screening experiment is highly recommended.

    • Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. Organometallic reactions are highly sensitive to moisture, which can be a source of protons for hydrodehalogenation.[3]

    • Choice of Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. If hydrodehalogenation is a major issue, consider screening weaker bases like Cs₂CO₃ or K₃PO₄, although this may require a compensatory increase in temperature.[1]

Q4: I suspect my 7-bromo-benzofuran or the aminated product is decomposing. Is the temperature too high?

A4: Yes, thermal decomposition of the heterocyclic core or functional groups on the amine coupling partner is a valid concern, especially at temperatures exceeding 120-130 °C. While the benzofuran core is relatively stable, certain substituents can lower its decomposition temperature.[4][5][6]

  • Assessment: Monitor the reaction mixture by LC-MS not only for product formation but also for the disappearance of starting material and the appearance of unidentifiable degradation products.

  • Solution: If decomposition is suspected, the primary solution is to lower the reaction temperature. This is a classic scenario where kinetic vs. thermodynamic control comes into play. A lower temperature may require a longer reaction time to achieve full conversion, but it will preserve the integrity of the desired molecules.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for the amination of 7-bromo-benzofuran?

A1: For a Buchwald-Hartwig amination involving an aryl bromide like 7-bromo-benzofuran, a good starting temperature is 100 °C .[1][2] This temperature provides a balance, being high enough to overcome the activation energy for most amine/ligand combinations without being so high as to cause rapid catalyst or substrate decomposition.[3]

ParameterRecommended Starting ConditionRationale
Temperature 100 °CBalances reaction rate and stability.[1][2]
Solvent Toluene or 1,4-DioxaneHigh boiling points suitable for the temperature range.[1][3]
Catalyst G3/G4 Palladacycle (1-2 mol%)Efficient and reliable formation of the active catalyst.[1]
Ligand XPhos or RuPhos (1.1-1.2 eq to Pd)Broadly applicable and effective for aryl bromides.[1]
Base NaOtBu (1.4-2.0 eq)Strong, non-nucleophilic base effective for most amines.[1]
Q2: How does my choice of solvent affect the optimal reaction temperature?

A2: The solvent's primary role is to solubilize the reagents, but its boiling point dictates the maximum accessible reaction temperature at atmospheric pressure.

  • High-Boiling Solvents (Toluene, Dioxane): Toluene (b.p. 111 °C) and 1,4-dioxane (b.p. 101 °C) are the most common solvents for this reaction because their boiling points fall within the optimal temperature range.[1][3]

  • Lower-Boiling Solvents (THF): Tetrahydrofuran (THF, b.p. 66 °C) can be used for more reactive substrates or if milder conditions are required, but it may not provide enough energy for challenging couplings.[1]

  • Insolubility Issues: If reagents are not fully dissolved, the reaction can be slow and inefficient.[2][3] The rate of agitation is also critical, especially when using dense inorganic bases.[2]

Q3: Is it better to run the reaction at a lower temperature for a longer time?

A3: Often, yes. This strategy relates to the principles of kinetic versus thermodynamic control.[7][8][9]

  • Kinetic Control (Lower Temp): At lower temperatures, the reaction pathway with the lowest activation energy is favored. This often leads to the desired product with fewer side reactions (like decomposition or hydrodehalogenation), which may have higher activation energies. The trade-off is a slower reaction rate, requiring longer reaction times.[9]

  • Thermodynamic Control (Higher Temp): At higher temperatures, the system has enough energy to overcome multiple activation barriers, and the product distribution will reflect the most thermodynamically stable species.[8] This can be problematic if undesired side products are more stable or if decomposition occurs.

For C-N bond formation, minimizing side reactions is paramount. Therefore, running the reaction at the lowest temperature that allows for a reasonable rate (e.g., 80-90 °C) for an extended period (18-24 h) is frequently a superior strategy to forcing the reaction at a very high temperature (e.g., 120+ °C) for a short period.

Q4: How does temperature specifically affect the palladium catalyst and ligand in the catalytic cycle?

A4: Temperature influences every step of the catalytic cycle, from catalyst activation to the final product release.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_side Thermal Effects Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OA_Complex  Oxidative Addition  (Ar-Br)  Often Rate-Limiting  (Temp Dependent) Decomposition Catalyst Decomposition (Pd Black) Pd0->Decomposition High Temp (>120°C) Amine_Complex [L-Pd(II)(Ar)(HNR'R'')]+Br- OA_Complex->Amine_Complex Ligand Exchange (H₂NR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') (Amido Complex) Amine_Complex->Amido_Complex Deprotonation (Base) (Temp Dependent) Amido_Complex->Pd0 Product Ar-NR'R'' (Product) Amido_Complex->Product Amido_Complex->invisible_reductive Reductive Elimination (Often Temp Dependent) invisible_reductive->Product Precatalyst Pd(II) Precatalyst Precatalyst->Pd0 Activation (Requires Heat/Base)

Sources

Resolving enantiomers of 7-Bromo-2,3-dihydrobenzofuran-3-amine by chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-7Br-DHB-3AM Topic: Enantioseparation of 7-Bromo-2,3-dihydrobenzofuran-3-amine Assigned Specialist: Senior Application Scientist, Chiral Technologies Division

Executive Summary & Strategy

The Challenge: You are attempting to resolve a primary amine situated on a rigid dihydrobenzofuran ring.

  • The Amine Factor: Primary amines are notorious for interacting with residual silanols on silica matrices, causing severe peak tailing.

  • The Bromine Factor: The 7-Bromo substituent adds significant lipophilicity and steric bulk, which aids in chiral recognition (selectivity) but may cause solubility issues in standard alkane/alcohol mobile phases.

The Solution Architecture: We do not recommend a single column. Instead, we propose a bifurcated screening strategy based on the two most effective modes for primary amines:

  • Immobilized Polysaccharide Phases (Normal Phase): The industry standard for robustness.

  • Crown Ether Phases (Reversed Phase): The "Silver Bullet" specifically for primary amines if polysaccharides fail.

Method Development Protocols

Protocol A: Immobilized Polysaccharide Screening (Primary Approach)

Why this works: Immobilized columns (IA, IC, IG) allow for the use of "forbidden" solvents like DCM or THF, which is crucial if your brominated compound resists solubility in Hexane/Ethanol.

Target Columns:

  • CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) – High success rate for halogenated aromatics.

  • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) – The universal starting point.

  • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) – Complementary selectivity.

Mobile Phase Configuration:

Parameter Setting Reason
Base Solvent n-Hexane (or n-Heptane) Non-polar carrier.
Modifier Ethanol or Isopropanol (10% - 30%) Ethanol usually provides sharper peaks for amines; IPA gives better selectivity.
Additive (CRITICAL) 0.1% Diethylamine (DEA) or Ethanolamine Mandatory. Blocks silanol sites to prevent tailing.
Flow Rate 1.0 mL/min Standard screening flow.[1]

| Temp | 25°C | Start ambient. Lowering to 10°C often improves resolution (


). |

Step-by-Step Workflow:

  • Solubility Check: Dissolve sample in pure Ethanol. If cloudy, add DCM (up to 10%) only if using immobilized columns.

  • Screen 1: Run 90:10 Hexane:EtOH (+0.1% DEA) on IG, IA, and IC.

  • Screen 2: If retention is too low (

    
    ), switch to Hexane:IPA (90:10).
    
  • Optimization: If

    
     but resolution (
    
    
    
    ) < 1.5, lower temperature to 15°C.
Protocol B: Crown Ether Screening (The "Primary Amine" Specialist)

Why this works: Crown ethers (e.g., CROWNPAK® CR-I(+) ) form an inclusion complex specifically with the ammonium ion (


) of primary amines. The 7-Br-dihydrobenzofuran structure is ideal for this "host-guest" mechanism.

Target Column: CROWNPAK® CR-I(+) or CR-I(-)

Mobile Phase Configuration:

Parameter Setting Reason

| Solvent | Aqueous Perchloric Acid (


) | Acidic pH ensures the amine is fully protonated (

). | | Modifier | Methanol (0% - 15%) | Controls retention time. | | pH | 1.0 - 2.0 | Critical. Crown ethers do not work at neutral/basic pH. | | Temp | 25°C - 40°C | Higher temp speeds up mass transfer for inclusion complexes. |

Step-by-Step Workflow:

  • Preparation: Prepare mobile phase: pH 1.5

    
     (aq).
    
  • Injection: Inject sample dissolved in water/MeOH.

  • Observation: Look for broad peaks. If retention is excessive (

    
    ), add 10-15% Methanol.
    
  • Warning: Do NOT use amine additives (DEA/TEA) here. They will destroy the separation mechanism.

Visualizing the Decision Process

The following logic gate describes how to proceed based on your initial screening results.

method_dev_strategy Start Start: 7-Br-2,3-dihydrobenzofuran-3-amine Screen_Poly SCREEN 1: Immobilized Polysaccharide (IA, IC, IG) Mobile Phase: Hex/EtOH/DEA Start->Screen_Poly Check_Res Check Resolution (Rs) Screen_Poly->Check_Res Success Success: Optimize Load for Prep Check_Res->Success Rs > 1.5 Tailing Issue: Severe Tailing? Check_Res->Tailing Rs < 1.5 (Bad Shape) No_Sep Issue: No Separation (Co-elution) Check_Res->No_Sep Alpha = 1.0 Add_Amine Action: Switch Additive Try Ethylenediamine (0.1%) Tailing->Add_Amine Yes Add_Amine->Screen_Poly Retest Screen_Crown SCREEN 2: Crown Ether (CROWNPAK CR-I) Mobile Phase: pH 1.5 HClO4 No_Sep->Screen_Crown Switch Mode Screen_Crown->Success Separation Achieved

Caption: Decision tree for resolving primary amines. Priority is given to polysaccharide phases for ease of scale-up, defaulting to Crown Ethers only if selectivity fails.

Troubleshooting & FAQs

Issue 1: "My peaks look like shark fins (Severe Tailing)."

Diagnosis: This is the classic "Amine-Silanol" interaction. The basic nitrogen on your benzofuran ring is hydrogen-bonding with acidic silanols on the silica surface of the column. The Fix:

  • Increase Additive: Bump Diethylamine (DEA) from 0.1% to 0.2% .

  • Switch Additive: Change DEA to Ethylenediamine (EDA) or Ethanolamine . These are "bidentate" or stronger bases that more effectively shield the silanols.

  • The "Memory" Effect: If you previously ran acidic mobile phases on this column, flush it with 100% Ethanol + 0.5% DEA for 2 hours to regenerate the basic state.

Issue 2: "The 7-Bromo analog is precipitating in the mobile phase."

Diagnosis: The bromine atom increases lipophilicity significantly compared to the parent dihydrobenzofuran. Hexane/Ethanol might be too weak. The Fix:

  • Use Immobilized Columns (IA/IG): This allows you to add Dichloromethane (DCM) or Ethyl Acetate to the mobile phase.

  • Recipe: Hexane / DCM / Ethanol (70 : 15 : 15) + 0.1% DEA.[2] The DCM will solubilize the brominated core.

Issue 3: "I have separation, but the order of elution is wrong for my synthesis."

Diagnosis: You need the (S)-enantiomer first, but the (R) comes out first. The Fix:

  • Polysaccharide: Switch from an Amylose column (IA/IG) to a Cellulose column (IC/OD). The helical twist often reverses elution order.

  • Crown Ether: Switch from CR-I(+) to CR-I(-) . This is a direct geometric inversion of the chiral selector, guaranteeing a reversal of elution order.

Scientific Mechanism (Why this works)

The resolution of this compound relies on three distinct molecular recognition mechanisms:

  • H-Bonding (The Anchor): The 3-amine group (

    
    ) and the furan oxygen (
    
    
    
    ) act as hydrogen bond donors/acceptors with the carbamate linkage on the chiral stationary phase (CSP).
  • Pi-Pi Stacking (The Selector): The phenyl ring of the benzofuran interacts with the phenyl rings of the CSP (e.g., the 3,5-dimethylphenyl group on Chiralpak IA).

  • Steric Fit (The Discriminator - 7-Br): The 7-Bromo substituent creates a specific steric bulk. On the correct CSP, one enantiomer's Br-group will clash with the chiral groove, retarding its elution less than the enantiomer that "fits" snugly.

mechanism cluster_tailing Without Additive (Tailing) cluster_resolution With Additive (Resolution) Amine Analyte: (-NH2 Group) Silanol Silica Surface: (-Si-OH) Amine->Silanol Strong H-Bond (Non-specific) CSP Chiral Selector: (Amylose Carbamate) Amine->CSP Chiral Recognition (3-Point Interaction) Additive Additive: (DEA/TEA) Additive->Silanol Blocks Site

Caption: Mechanism of additive action. DEA (Green) outcompetes the analyte (Red) for silanol sites, forcing the analyte to interact only with the Chiral Selector (Blue).

References

  • Daicel Chiral Technologies. (2021).[2] Chiral Mobile Phase Additives for Immobilized Columns. Retrieved from [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Machida, Y., et al. (2003). Chromatographic resolution of primary amines using Crownpak columns. Journal of Chromatography A. (Foundational work on Crown Ether phases for amines).
  • Ye, Y. K., et al. (2006). Enantioseparation of basic drugs on polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1119(1-2), 263-269. (Specifics on DEA/TEA additives).

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of Benzofuran Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with benzofuran amines. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the deprotection of amine functionalities on the sensitive benzofuran scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues researchers face. Each answer provides an immediate diagnosis and actionable advice.

Q1.1: My acid-catalyzed deprotection (e.g., Boc removal with TFA) resulted in a dark, tar-like mixture with a very low yield of the desired amine. What happened?

A1.1: This is a classic sign of benzofuran ring degradation. The benzofuran core, particularly when substituted with electron-donating groups, is highly sensitive to strong acids.[1][2] The furan ring can be protonated, initiating a cascade of irreversible side reactions such as polymerization or ring-opening, leading to the formation of complex, insoluble materials.[1]

Immediate Troubleshooting Steps:

  • Reduce Acid Strength/Concentration: Instead of neat Trifluoroacetic Acid (TFA), switch to a 25-50% solution of TFA in an inert solvent like Dichloromethane (DCM).[3]

  • Lower the Temperature: Perform the reaction at 0 °C or even lower to slow down the degradation pathways.

  • Incorporate a Scavenger: The deprotection of a tert-butyloxycarbonyl (Boc) group releases a reactive tert-butyl cation.[3][4][5] This electrophile can attack the electron-rich benzofuran ring. Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap this cation.[4][5][6]

Q1.2: I'm trying to remove a Cbz (benzyloxycarbonyl) group via catalytic hydrogenolysis, but the reaction is stalled or incomplete, even after extended reaction times. Why?

A1.2: This issue typically points to catalyst poisoning. While catalytic hydrogenolysis is generally a mild and effective method for Cbz deprotection, certain functional groups can strongly adsorb to the palladium catalyst surface, rendering it inactive.[7]

Potential Causes & Solutions:

  • Sulfur-Containing Groups: If your molecule contains a thioether, thiol, or other sulfur-containing moiety, it will likely poison the palladium catalyst.[8]

    • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol% Pd/C). Alternatively, switch to a non-hydrogenolysis deprotection method, such as using HBr in acetic acid or a Lewis acid like AlCl₃.[7][9]

  • Competing Reducible Groups: Alkenes, alkynes, or nitro groups will be reduced under these conditions, consuming hydrogen and potentially interfering with the reaction.

    • Solution: If these groups must be preserved, hydrogenolysis is not a suitable method. Consider an orthogonal protecting group strategy in your synthetic design.[10]

Q1.3: My LC-MS analysis after Boc deprotection shows my desired product mass plus a +56 peak. What is this side product?

A1.3: A mass increase of +56 Da corresponds to the addition of a tert-butyl group (C₄H₈). This is a direct result of the electrophilic tert-butyl cation, generated during the cleavage of the Boc group, alkylating your benzofuran ring or another nucleophilic site on your molecule.[5][6] Electron-rich aromatic systems like benzofuran are particularly susceptible to this side reaction.[6]

Prevention Strategy:

  • This side reaction is almost entirely preventable by using a cation scavenger. The most common and effective scavengers for this purpose are:

    • Triethylsilane (TES) or Triisopropylsilane (TIS): These react with the tert-butyl cation to form the volatile tert-butylsilane and a stable silylium ion. A common cocktail is 95:2.5:2.5 TFA/TIS/H₂O.[5]

    • Anisole or Thioanisole: These aromatic compounds act as traps for the electrophilic cation.[4]

Part 2: In-Depth Troubleshooting Guides & Strategic Planning

This section provides a deeper dive into complex issues, offering strategic advice and visual aids to guide your decision-making process.

Guide 1: Understanding and Preventing Acid-Catalyzed Benzofuran Degradation

The core challenge in deprotecting benzofuran amines lies in the inherent acid sensitivity of the heterocyclic ring. The mechanism below illustrates the primary degradation pathway.

Diagram 1: Mechanism of Acid-Catalyzed Benzofuran Degradation

Benzofuran Degradation cluster_0 Degradation Pathway Benzofuran Electron-Rich Benzofuran Amine Protonation Protonation of Furan Ring Benzofuran->Protonation H+ (e.g., TFA) Carbocation Formation of Resonance-Stabilized Carbocation Protonation->Carbocation Side_Reactions Nucleophilic Attack (e.g., by another benzofuran molecule) or Ring Opening Carbocation->Side_Reactions Polymerization Polymerization/ Decomposition Products (Tar) Side_Reactions->Polymerization

Caption: Acid-catalyzed degradation of the benzofuran ring.

To counteract this, a strategic selection of deprotection conditions is paramount. The following decision tree can guide you to the optimal method based on your protecting group and substrate.

Diagram 2: Decision Workflow for Amine Deprotection

Deprotection Strategy start Start: N-Protected Benzofuran Amine pg_check Protecting Group? start->pg_check boc_path Boc pg_check->boc_path Boc cbz_path Cbz pg_check->cbz_path Cbz other_pg Other (e.g., Fmoc) pg_check->other_pg Other acid_sensitive_check Acid Sensitive Substrate? boc_path->acid_sensitive_check hydrogenolysis_check Reducible Groups or Sulfur Present? cbz_path->hydrogenolysis_check base_cleavage Recommendation: 20% Piperidine in DMF other_pg->base_cleavage mild_acid Recommendation: TFA/DCM (1:4) + Triethylsilane (TES) at 0 °C acid_sensitive_check->mild_acid Yes strong_acid Recommendation: TFA/DCM (1:1) + Anisole acid_sensitive_check->strong_acid No hydrogenolysis Recommendation: H₂, 10% Pd/C in MeOH or EtOH hydrogenolysis_check->hydrogenolysis No acid_cleavage_cbz Recommendation: 33% HBr in Acetic Acid or AlCl₃ in HFIP hydrogenolysis_check->acid_cleavage_cbz Yes

Caption: Decision tree for selecting an appropriate deprotection method.

Guide 2: Comparison of Common Amine Protecting Groups for Benzofuran Scaffolds

Choosing the right protecting group during the planning phase of your synthesis can save significant time and effort at the deprotection stage.

Protecting GroupCommon Deprotection ReagentsKey AdvantagesMajor Drawbacks for Benzofuran ScaffoldsMitigation Strategy
Boc (tert-butyloxycarbonyl)TFA, HCl in Dioxane[3][11]Stable to bases, nucleophiles, and hydrogenolysis.Harsh acidic conditions can degrade the benzofuran ring. Generates electrophilic tert-butyl cation.[6]Use milder acid (e.g., PPTS, ZnBr₂) or TFA with scavengers (TES, TIS, Anisole) at low temperatures.[5][11]
Cbz (benzyloxycarbonyl)H₂/Pd-C, HBr/AcOH, Lewis Acids[9]Stable to acidic and basic conditions. Mild deprotection via hydrogenolysis.Hydrogenolysis is incompatible with reducible groups (alkenes, alkynes, nitro) and sulfur.[7]Use alternative deprotection like AlCl₃ in HFIP for sensitive substrates.[7][9]
Fmoc (Fluorenylmethyloxycarbonyl)Piperidine, DBU[12][13]Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[4][10]The dibenzofulvene byproduct can sometimes form adducts. Generally well-tolerated by the benzofuran ring.Ensure complete reaction and purification to remove byproducts.
Teoc (2-(Trimethylsilyl)ethoxycarbonyl)TBAF, HFFluoride-labile; offers another layer of orthogonality.Reagents can be expensive; fluoride sources can have other reactivities (e.g., desilylation).Suitable for complex molecules where other deprotection methods are not viable.

Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating, with clear steps and monitoring checkpoints to ensure success.

Protocol 1: Optimized Boc-Deprotection of an Acid-Sensitive Benzofuran Amine

This protocol uses a scavenger to prevent both ring degradation and tert-butylation.

Materials:

  • Boc-protected benzofuran amine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Triethylsilane (TES) (3.0 - 5.0 equiv)

  • Trifluoroacetic acid (TFA) (5.0 - 10.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the Boc-protected benzofuran amine in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Scavenger Addition: Add triethylsilane to the stirred solution.

  • TFA Addition: Add TFA dropwise to the reaction mixture over 5 minutes. The rate of addition should be controlled to maintain the temperature at 0 °C.

  • Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C. Monitor the progress every 15-30 minutes by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the clean disappearance of the starting material and the appearance of a single new spot for the product amine (as its TFA salt). The reaction is typically complete within 1-3 hours.[3]

  • Work-up: Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Neutralization: Re-dissolve the crude residue in DCM or ethyl acetate and slowly add saturated NaHCO₃ solution until gas evolution ceases (pH > 7).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purification: Purify the product as necessary, typically via flash column chromatography.

Protocol 2: Mild Catalytic Hydrogenolysis for Cbz-Deprotection

This is the preferred method for Cbz removal when the substrate is compatible.

Materials:

  • Cbz-protected benzofuran amine (1.0 equiv)

  • Palladium on activated carbon (10% Pd/C, 5-10 mol %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Inerting: Seal the flask, and carefully evacuate the atmosphere, then backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.[7]

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting material indicates completion. Reactions are typically complete in 2-12 hours. The byproducts, toluene and CO₂, are volatile and usually not observed.[7]

  • Filtration: Upon completion, carefully purge the flask with an inert gas (N₂ or Argon) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which is often pure enough for subsequent steps.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 8). BOC Deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US6828119B2 - Enzymatic deprotection of amines and hydroxides.
  • Journal of the American Chemical Society. (n.d.). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. Retrieved from [Link]

  • PMC. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • ScienceDirect. (n.d.). Benzofuran as deactivation precursor molecule: Improving the stability of acid zeolites in biomass pyrolysis by co. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. Retrieved from [Link]

  • ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • RSC Advances. (2017, May 5). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

  • Schrödinger. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Standards for 7-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 7-Bromo-2,3-dihydrobenzofuran-3-amine, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Ensuring its chemical and stereochemical purity is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental data and protocols.

The Critical Role of Purity in Drug Discovery

The presence of impurities in a starting material like this compound can have significant downstream consequences. These impurities may arise from the synthetic route, degradation, or improper storage. They can lead to the formation of undesired side products, reduced yield, and in the context of drug development, potentially toxic or immunogenic entities. Therefore, robust analytical methods to accurately quantify the purity and impurity profile are not just a matter of quality control, but a fundamental aspect of scientific integrity.

Comparative HPLC Purity Analysis: A Multi-faceted Approach

A comprehensive purity assessment of this compound requires consideration of both achiral (chemical purity) and chiral (enantiomeric purity) aspects, as the 3-position is a stereocenter. Here, we compare two primary HPLC-based approaches: Reversed-Phase HPLC for chemical purity and Chiral HPLC for enantiomeric excess determination.

Experimental Workflow Overview

The general workflow for the HPLC analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Weighing Accurate Weighing Dissolution Dissolution in Diluent Sample_Weighing->Dissolution Filtration 0.45 µm Syringe Filtration Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification caption Figure 1: General Experimental Workflow for HPLC Purity Analysis.

Caption: Figure 1: General Experimental Workflow for HPLC Purity Analysis.

Part 1: Reversed-Phase HPLC for Chemical Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the workhorse for determining the chemical purity of organic molecules. It separates compounds based on their hydrophobicity. For amine-containing compounds like our topic molecule, careful method development is necessary to achieve good peak shape and resolution from potential impurities.

Causality Behind Experimental Choices
  • Column: A C18 column is the most versatile and widely used for non-polar to moderately polar compounds, making it an excellent starting point for this compound.[1]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is standard for RP-HPLC. The use of a buffer (e.g., phosphate or acetate) helps to control the ionization state of the amine, leading to consistent retention times and improved peak shapes. A gradient elution is often employed to separate compounds with a wider range of polarities.

  • Detection: The benzofuran ring system contains a chromophore, making UV detection a suitable and straightforward choice.

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Sample Concentration: Prepare a stock solution of this compound at 1.0 mg/mL in the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 5 µL.
  • Detection Wavelength: 280 nm.
  • Gradient Program: | Time (min) | % Mobile Phase B | |------------|------------------| | 0.0 | 10 | | 20.0 | 90 | | 25.0 | 90 | | 25.1 | 10 | | 30.0 | 10 |
Comparative Data: Chemical Purity of Different Batches

Here we present hypothetical data from the analysis of three different batches of this compound using the described RP-HPLC method.

Batch IDPurity by Area %Major Impurity 1 (RT)Major Impurity 2 (RT)
Batch A99.85%0.5% (12.5 min)0.15% (18.2 min)
Batch B98.50%1.2% (12.5 min)0.3% (21.1 min)
Batch C99.95% (Reference Standard)<0.05%<0.05%

Interpretation of Results:

Batch A and C show high chemical purity. Batch B, however, has a significantly lower purity with a notable amount of an impurity at a retention time (RT) of 12.5 minutes. This could potentially be a starting material or a by-product from the synthesis. The presence of such impurities could impact subsequent reaction steps.

Part 2: Chiral HPLC for Enantiomeric Purity Assessment

For chiral molecules, determining the enantiomeric excess (e.e.) is as crucial as determining chemical purity. Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.

Causality Behind Experimental Choices
  • Column: Polysaccharide-based chiral stationary phases are widely used for their broad applicability in separating enantiomers.[2] For amine-containing compounds, columns like Daicel Chiralcel OD-H or Chiralpak AD-H are often effective.

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is frequently employed for chiral separations on polysaccharide-based CSPs. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution by masking active sites on the stationary phase.

Experimental Protocol: Chiral HPLC

1. Instrumentation and Columns:

  • HPLC System: Same as for RP-HPLC.
  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm) or equivalent.

2. Reagents and Sample Preparation:

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).
  • Diluent: Mobile Phase.
  • Sample Concentration: Prepare a stock solution of this compound at 0.5 mg/mL in the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: 280 nm.
  • Run Time: 20 minutes (isocratic).
Comparative Data: Enantiomeric Purity of Different Batches

Below is hypothetical data for the enantiomeric purity of the same three batches, assuming the desired enantiomer is the (R)-enantiomer.

Batch ID(R)-Enantiomer Area %(S)-Enantiomer Area %Enantiomeric Excess (e.e.)
Batch A99.9%0.1%99.8%
Batch B95.2%4.8%90.4%
Batch C>99.95%<0.05%>99.9% (Reference Standard)

Interpretation of Results:

Batch A and the reference standard (Batch C) exhibit excellent enantiomeric purity. Batch B, however, shows a significantly lower enantiomeric excess. This could be due to a less effective asymmetric synthesis or racemization during workup or storage. For use in stereospecific synthesis, Batch B would likely be unsuitable without further purification.

Potential Impurity Profile and Synthesis Route

The impurity profile is often linked to the synthetic route. A common route to 2,3-dihydrobenzofurans can involve intramolecular cyclization.[3][4]

Synthesis_Impurities StartMat Starting Materials (e.g., 2-Bromophenol derivative) Intermediate Key Intermediate StartMat->Intermediate Impurity1 Unreacted Starting Material StartMat->Impurity1 Incomplete Reaction Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Desired Product Cyclization->Product:f0 Impurity2 Over-brominated Species Cyclization->Impurity2 Side Reaction Impurity3 Ring-opened Byproduct Product:f1->Impurity3 Degradation caption Figure 2: Potential Relationship Between Synthesis and Impurities.

Caption: Figure 2: Potential Relationship Between Synthesis and Impurities.

Conclusion

The purity of this compound is a critical parameter that must be rigorously controlled. This guide has outlined and compared robust HPLC methods for the assessment of both chemical and enantiomeric purity. The provided protocols serve as a strong foundation for researchers to develop and validate their own in-house methods. It is imperative to not only quantify the purity but also to understand the impurity profile, as this knowledge is key to troubleshooting synthetic challenges and ensuring the quality of final products in the drug discovery pipeline. The use of a well-characterized reference standard is highly recommended for accurate quantification and method validation.

References

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PMC. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Spectroscopy Online. [Link]

  • HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC Technologies. [Link]

  • Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]

  • Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. RSC Publishing. [Link]

Sources

Comparative Guide: Benzofuran vs. Dihydrobenzofuran Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a benzofuran and a 2,3-dihydrobenzofuran scaffold is rarely a trivial substitution; it is a strategic decision that alters the fundamental physicochemical and metabolic trajectory of a drug candidate.[1]

While benzofuran amines often exhibit superior potency due to planar


-stacking interactions within hydrophobic receptor pockets (e.g., 5-HT

, tubulin), they carry a significant liability: metabolic bioactivation via furan ring opening.[1] Conversely, dihydrobenzofurans offer a "puckered," non-planar geometry that enhances metabolic stability and solubility, often at the cost of slightly reduced affinity for flat binding sites.[1]

This guide provides a data-driven comparison of these two scaffolds, focusing on CNS-active amines (e.g., serotonin modulators) and offering validated protocols for assessing their divergent biological activities.[1]

Part 1: Structural & Physicochemical Basis[2]

The core differentiator between these scaffolds is the C2-C3 bond character.[1] This single unsaturation dictates the electronic distribution and 3D-conformation of the molecule.[1]

The "Flat vs. Puckered" Paradigm
FeatureBenzofuran ScaffoldDihydrobenzofuran Scaffold
Hybridization (C2-C3)

(Planar)

(Tetrahedral)
Conformation Rigid, flat aromatic system.[1]Flexible, "puckered" ring (C2/C3 twist).[1]
Electronic Character Electron-rich

-system; aromatic.[1]
Non-aromatic furan ring; ether-like character.[1]
Chirality Achiral (unless substituted elsewhere).[1]Chiral at C2/C3 if substituted.[1]
LogP (Lipophilicity) Generally Higher (Flatness aids packing).[1]Slightly Lower (Increased polarity/solvation).[1]
Solubility Lower (strong crystal lattice energy).[1]Higher (disrupted lattice packing).
Impact on Binding Vectors[1]
  • Benzofuran: The amine side chain projects in the same plane as the aromatic core. This is ideal for intercalation between aromatic residues (e.g., Phenylalanine, Tryptophan) in GPCR transmembrane domains.[1]

  • Dihydrobenzofuran: The saturation at C2/C3 forces the substituents out of plane. For 2-substituted amines, this creates a distinct vector that can probe different sub-pockets but may clash with sterically constrained "flat" receptors.[1]

Part 2: Pharmacodynamic Profile (Potency & Selectivity)[1]

The biological divergence is best illustrated through the Aminopropylbenzofuran (APB) vs. Aminopropyldihydrobenzofuran (APDB) classes, which target monoamine transporters (MATs) and serotonin receptors.[1]

Case Study: 5-HT Receptor Affinity

Benzofurans generally display higher affinity for targets requiring


-

interactions.[1]

Comparative Binding Data (Representative


 Values): 
Target5-APB (Benzofuran)5-APDB (Dihydrobenzofuran)Interpretation
5-HT

~4 nM~15 nMBenzofuran planarity favors the tight hydrophobic pocket of 5-HT

.
5-HT

~18 nM~35 nMDihydro-analog retains agonist activity but with slightly reduced potency.[1]
SERT (Transporter) ~300 nM~550 nMBoth act as substrates, but benzofuran is a more potent releaser.[1]
DAT (Dopamine) High PotencyModerate PotencyBenzofurans are often less selective, hitting DAT harder than dihydro-analogs.[1]

Key Insight: The dihydrobenzofuran scaffold (e.g., 6-APDB) is often used to improve selectivity for 5-HT targets over Dopamine targets, reducing the abuse potential associated with broad-spectrum monoamine release [1].[1]

Decision Logic for Scaffold Selection

SAR_Logic Start Lead Optimization Phase Target_Type Target Binding Site Geometry? Start->Target_Type Flat_Pocket Narrow/Hydrophobic (e.g., DNA, Kinase ATP site) Target_Type->Flat_Pocket Planar Flex_Pocket Solvent Exposed / Flexible (e.g., Surface GPCR) Target_Type->Flex_Pocket Globular Benzofuran Select BENZOFURAN (High Potency, High Tox Risk) Flat_Pocket->Benzofuran Dihydro Select DIHYDROBENZOFURAN (Better Solubility, Lower Tox) Flex_Pocket->Dihydro Check_Metab Check Metabolic Stability Benzofuran->Check_Metab Required Check_Metab->Dihydro If Furan Ring Opens

Figure 1: Strategic decision tree for selecting between benzofuran and dihydrobenzofuran scaffolds based on binding site geometry and metabolic liability.

Part 3: Pharmacokinetic & Metabolic Stability[1]

This is the most critical differentiator. The benzofuran ring is metabolically alert , whereas the dihydrobenzofuran is generally a metabolic bystander .[1]

The "Furan Liability" (Bioactivation)

Benzofurans are susceptible to cytochrome P450 (CYP450) mediated epoxidation at the C2-C3 double bond.[1]

  • Epoxidation: CYP450 attacks the electron-rich double bond.[1]

  • Ring Opening: The resulting epoxide is unstable and rearranges to form a reactive enedial (unsaturated dialdehyde).[1]

  • Covalent Binding: This enedial is a potent electrophile that can covalently bind to proteins (hepatotoxicity) or DNA (genotoxicity) [2].[1]

Dihydrobenzofuran Metabolism

Lacking the double bond, dihydrobenzofurans typically undergo:

  • Aromatic Hydroxylation: Standard Phase I oxidation on the benzene ring.

  • N-Dealkylation: Metabolism of the amine side chain.[1][2]

  • Glucuronidation: Phase II conjugation.[1]

  • Result: These metabolites are generally stable and easily excreted, avoiding the formation of toxic reactive intermediates.

Metabolism Benzo Benzofuran Scaffold Epoxide Unstable Epoxide (CYP450) Benzo->Epoxide Oxidation Enedial Reactive Enedial (TOXIC) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adducts (Hepatotoxicity) Enedial->Adduct Covalent Binding Dihydro Dihydrobenzofuran Scaffold Hydroxyl Hydroxylated Metabolite (Stable) Dihydro->Hydroxyl Aromatic Ox. Excrete Phase II Conjugation (Excretion) Hydroxyl->Excrete UGT

Figure 2: Divergent metabolic pathways.[1] The benzofuran path leads to reactive ring-opening products, while the dihydro path favors stable hydroxylation.[1]

Part 4: Experimental Protocols

To validate the choice between these scaffolds, the following self-validating protocols should be employed.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Determine if the benzofuran candidate generates toxic reactive intermediates compared to its dihydro analogue.

Reagents:

  • Human Liver Microsomes (HLM) (1 mg/mL protein).[1]

  • Test Compounds (10 µM).

  • Glutathione (GSH) (5 mM) – The trapping agent.[1]

  • NADPH Regenerating System.[1]

Workflow:

  • Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system; incubate at 37°C for 60 mins.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Search for [M + GSH] adducts.[1]

    • Benzofuran Result: High levels of GSH adducts indicate bioactivation (Risk).

    • Dihydro Result: Absence of GSH adducts confirms metabolic stability.

Protocol B: Functional Potency (Calcium Flux Assay)

Objective: Compare agonist potency at Gq-coupled GPCRs (e.g., 5-HT2C).[1]

Workflow:

  • Cell Seeding: CHO-K1 cells expressing recombinant h5-HT2C are seeded in black-wall 96-well plates (24h prior).

  • Dye Loading: Incubate cells with FLIPR Calcium 6 dye (Molecular Devices) for 60 mins at 37°C.

  • Compound Addition: Add serial dilutions of Benzofuran vs. Dihydrobenzofuran amines.

  • Measurement: Monitor fluorescence intensity (

    
    ) using a kinetic plate reader (e.g., FlexStation).
    
  • Validation: Use Serotonin (5-HT) as the full agonist control (

    
    ).[1]
    
  • Calculation: Plot Dose-Response curves to determine

    
     and Intrinsic Activity (
    
    
    
    ).

Part 5: References

  • Rickli, A., et al. (2015).[1] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 25(10), 364-376.[1]

  • Kalgutkar, A. S., et al. (2005).[1] Metabolism-guided drug design: mitigation of furan-mediated bioactivation in drug discovery. Bioorganic & Medicinal Chemistry Letters, 15(23), 5218-5221.[1]

  • Monte, A. P., et al. (1993).[1] Dihydrobenzofuran analogues of hallucinogens.[1] 4. Mescaline derivatives.[1] Journal of Medicinal Chemistry, 36(23), 3700-3706.[1]

  • Shimshoni, J. A., et al. (2017).[1] Toxicokinetics and metabolism of the new psychoactive substance 5-MAPB.[1] Archives of Toxicology, 91, 3323–3335.[1]

Sources

Comparative Guide: Synthetic Architectures for 3-Aminobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Comparison of Synthetic Routes for 3-Amino-Benzofurans Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aminobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in inhibitors for acetylcholinesterase (Alzheimer's therapeutics), anti-tubulin agents, and receptor agonists.[1] Unlike their 2-amino counterparts, which are readily accessible via Gewald-type reactions, 3-aminobenzofurans require specific electronic orchestration to stabilize the amine at the C3 position, often preventing tautomerization to the imine or hydrolysis to the ketone.

This guide objectively compares three distinct synthetic paradigms:

  • The Classical Thorpe-Ziegler Cyclization (Base-mediated nitrile addition).

  • Transition Metal-Catalyzed Annulative Amination (Cu-catalyzed electrophilic amination).

  • Multicomponent Cascade Reactions (MCRs) (Isocyanide/Alkyne-based assembly).

Part 1: Strategic Decision Matrix

The choice of synthetic route depends heavily on the desired substitution pattern at C2 and the tolerance of the substrate to metal catalysts or strong bases.

Comparative Analysis of Synthetic Routes
FeatureMethod A: Nitrile Cyclization (Thorpe-Ziegler) Method B: Cu-Catalyzed Annulation Method C: Multicomponent (MCR)
Primary Precursors o-Hydroxybenzonitriles +

-Halo compounds
o-Alkynylphenols +

-Acylhydroxylamines
Salicylaldehydes + Amines + Isocyanides/Alkynes
Key Bond Formation C2–C3 (Cyclization)C3–N (Electrophilic Amination)Multiple (One-pot assembly)
Atom Economy High (Loss of HX)Moderate (Loss of carboxylic acid)Very High (Water is often sole byproduct)
C2-Substitution Limited to electron-withdrawing groups (EWG) or aryls derived from halo-precursorFlexible (Defined by alkyne)Highly variable (Amide/Imine derivatives)
Scalability High (Gram-to-Kilo scale feasible)Low-to-Moderate (Reagent cost)Moderate (Purification can be complex)
Typical Yields 70–95%60–85%50–75%
Operational Profile Robust, Metal-Free, Base-MediatedMild conditions, requires inert atmosphereRapid library generation, often requires heat

Part 2: Deep Dive into Synthetic Protocols

Method A: Base-Mediated Thorpe-Ziegler Cyclization

Best for: Large-scale preparation of 2-aryl/2-acyl-3-aminobenzofurans.

This method remains the "workhorse" of the industry. It relies on the nucleophilic attack of a phenoxide on an


-halo electrophile, followed by an intramolecular Thorpe-Ziegler cyclization where the active methylene attacks the nitrile.
Mechanistic Pathway

The reaction proceeds via an


 alkylation of the phenol, followed by a base-promoted intramolecular nucleophilic attack on the nitrile carbon. The resulting imine tautomerizes to the stable 3-aminobenzofuran.

ThorpeZiegler Start o-Hydroxybenzonitrile (1) Alkylation O-Alkylation (Intermediate A) Start->Alkylation + α-Halo Ketone + Base Base Base (Cs2CO3/K2CO3) Base->Alkylation Cyclization Thorpe-Ziegler Cyclization Alkylation->Cyclization Carbanion formation Taut Tautomerization Cyclization->Taut Imine Intermediate Product 3-Aminobenzofuran Taut->Product

Figure 1: Mechanistic flow of the Thorpe-Ziegler cyclization for 3-aminobenzofuran synthesis.

Experimental Protocol (Cs

CO

Mediated)

Source: Adapted from ACS Omega 2020 [1] and Frontiers 2022 [2].

  • Reagents: 2-Hydroxybenzonitrile (1.0 equiv),

    
    -Bromoacetophenone (1.0 equiv), Cesium Carbonate (Cs
    
    
    
    CO
    
    
    , 2.0 equiv).[2]
  • Solvent: DMF (Dimethylformamide).[2]

  • Procedure:

    • Charge a round-bottom flask with 2-hydroxybenzonitrile and

      
      -bromoacetophenone in DMF (approx. 0.5 M concentration).[2]
      
    • Add Cs

      
      CO
      
      
      
      in one portion.
    • Stir the mixture at room temperature for 20–60 minutes. (Note: K

      
      CO
      
      
      
      may require heating to 80°C and longer times).
    • Monitoring: TLC will show the disappearance of the nitrile starting material.

    • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid. Filter, wash with water, and recrystallize from ethanol or purify via column chromatography (Hexane/EtOAc).

  • Validation:

    • IR: Look for the disappearance of the nitrile peak (~2200 cm

      
      ) and appearance of NH
      
      
      
      bands (3300–3400 cm
      
      
      ).
    • NMR: Characteristic broad singlet for NH

      
       (exchangeable with D
      
      
      
      O) around
      
      
      5.0–6.0 ppm.
Method B: Cu-Catalyzed Annulative Amination (Umpolung Strategy)

Best for: Installing the amino group on difficult substrates; synthesis of 2-alkyl-3-aminobenzofurans.

This sophisticated approach utilizes an "umpolung" (polarity reversal) strategy. Unlike the Thorpe-Ziegler route which relies on a nucleophilic nitrile, this method uses an electrophilic aminating agent (


-acylhydroxylamine) to intercept an organocopper intermediate generated from an ortho-alkynylphenol.
Mechanistic Pathway[3][4][5]
  • Cu-Activation: Cu(II) coordinates to the alkyne.

  • Cyclization: The phenolic oxygen attacks the activated alkyne (5-exo-dig), forming a vinyl-copper species at C3.

  • Electrophilic Amination: The vinyl-copper species attacks the electrophilic nitrogen of the hydroxylamine derivative.

CuCatalysis Substrate o-Alkynylphenol Inter1 Vinyl-Cu Intermediate (Nucleophilic C3) Substrate->Inter1 Cyclization Catalyst Cu(OTf)2 (10 mol%) Catalyst->Inter1 Product 3-Aminobenzofuran Inter1->Product C-N Bond Formation Reagent O-Benzoyl Hydroxylamine (Electrophilic N) Reagent->Product  Amine Source

Figure 2: Copper-catalyzed annulative amination strategy.

Experimental Protocol

Source: Adapted from Org. Lett. 2011 [3].[6][7]

  • Reagents: o-Alkynylphenol (1.0 equiv),

    
    -benzoyl hydroxylamine (1.2 equiv), Cu(OTf)
    
    
    
    (10 mol%), LiOtBu (2.0 equiv).
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Toluene.

  • Procedure:

    • In a glovebox or under Argon, mix the Cu catalyst and base in the solvent.

    • Add the o-alkynylphenol and stir for 10 minutes to allow phenoxide formation and coordination.

    • Add the

      
      -benzoyl hydroxylamine solution dropwise.
      
    • Stir at room temperature for 4–12 hours.

    • Workup: Quench with saturated NH

      
      Cl (to remove Cu). Extract with ethyl acetate.
      
  • Critical Note: The

    
    -benzoyl hydroxylamine reagent must be prepared fresh or stored carefully, as it can be unstable. This method avoids the use of nitriles, allowing for different functional group tolerance.
    
Method C: Isocyanide-Based Multicomponent Reaction (IMCR)

Best for: Combinatorial library generation; creating 2-imino or 2-carboxamide derivatives.

Isocyanide-based MCRs (such as the reaction with TosMIC or Passerini-type variants) allow for the one-pot assembly of the furan ring and the amine functionality from simple phenols, aldehydes, and isocyanides.

Experimental Protocol (TosMIC Route)

Source: Adapted from Synlett 2011 [4].

  • Reagents: Salicylaldehyde (1.0 equiv), Amine (primary, 1.0 equiv),

    
    -Toluenesulfonylmethyl isocyanide (TosMIC, 1.0 equiv).
    
  • Conditions: Reflux in ethanol or methanol.

  • Procedure:

    • Mix salicylaldehyde and the amine to form the imine (Schiff base) in situ (30 min).

    • Add TosMIC and a base (often piperidine or K

      
      CO
      
      
      
      ).
    • Reflux for 3–6 hours.

    • The product, often a 2-imino-3-aminobenzofuran derivative, precipitates or requires chromatography.

Part 3: References

  • Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans. ACS Omega, 2020, 5, 7, 3562–3572. [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry, 2022, 10. [Link]

  • Copper-Catalyzed Annulative Amination of ortho-Alkynylphenols with Hydroxylamines: Synthesis of 3-Aminobenzofurans. Organic Letters, 2011, 13, 9, 2395–2397. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 7-Bromo-2,3-dihydrobenzofuran-3-amine (CAS No. 1258400-12-2). As a research chemical, its toxicological properties have not been fully investigated.[1] Therefore, this guide is built upon a conservative safety assessment, drawing parallels from the known hazards of its structural components: aromatic amines, halogenated organic compounds, and the benzofuran scaffold. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.

Hazard Profile: A Synthesis of Structural Alerts

A comprehensive understanding of the potential risks associated with this compound is foundational to establishing a robust safety plan. Lacking specific toxicological data, we must infer the hazard profile from its constituent chemical moieties.

  • Aromatic Amine Moiety: Aromatic amines as a class of compounds are known to present various health risks. It is prudent to assume this compound may be harmful if swallowed, cause skin irritation, and potentially lead to allergic skin reactions.[2][3][4] Therefore, minimizing dermal and inhalation exposure is a primary objective.

  • Brominated Organic Compound: The presence of a bromine atom necessitates specific handling and disposal considerations. Brominated compounds can be toxic and pose environmental hazards if not managed correctly.[5] Notably, co-processing of halogenated and non-halogenated waste can form highly toxic byproducts like brominated dioxins.[5]

  • Benzofuran Scaffold: The core benzofuran structure is found in compounds that are sometimes classified as flammable liquids and suspected carcinogens.[1][6] Furthermore, related substances may cause damage to organs, such as the liver, through prolonged or repeated exposure.[6][7]

Given these potential hazards, a cautious approach is mandated. All handling of this compound should occur with the assumption that it is toxic, an irritant, and an environmental hazard.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are the primary method of exposure reduction, a comprehensive PPE strategy is essential for the direct handling of this compound.[2] The following recommendations are based on a risk assessment that considers the potential for skin and eye contact, inhalation, and ingestion.

PPE Category Specific Recommendations Rationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]To prevent skin contact and absorption. Aromatic amines can be dermally absorbed, and brominated compounds may cause irritation.[4][9] Gloves should be inspected before use and disposed of as contaminated waste after handling.
Eye & Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn over goggles for tasks with a high splash potential.[10]To protect against eye irritation or serious damage from accidental splashes of liquids or contact with solid particles.[11]
Skin & Body Protection A fully-buttoned laboratory coat. For larger quantities or procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[4]To prevent incidental skin contact with the compound. Contaminated work clothing should not be allowed out of the laboratory.[4]
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.[12] If this is not feasible, a NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters is required.To prevent inhalation of airborne particles or vapors, which is a primary route of exposure for aromatic amines and potentially toxic fine powders.[3][12]

Operational Plan: From Benchtop to Disposal

Safe handling extends beyond PPE. It encompasses a holistic workflow designed to minimize risk at every stage.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning and certified laboratory chemical fume hood.[13] This is non-negotiable for any procedure that involves open manipulation of the substance, whether solid or in solution. The fume hood contains vapors and fine particulates, preventing them from entering the laboratory atmosphere and being inhaled by personnel.

Step-by-Step Handling Protocol
  • Pre-Handling Verification:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.[14]

    • Assemble all necessary PPE and inspect it for defects.

    • Review the specific experimental protocol and this safety guide.

  • Handling the Compound:

    • Conduct all weighing and solution preparation inside the chemical fume hood.

    • Keep the container tightly closed when not in use.[15]

    • If the compound is a solid, handle it carefully to avoid generating dust.

    • Use compatible labware (e.g., glass, PTFE) and avoid contact with incompatible materials such as strong oxidizing agents.[1]

  • Post-Handling Procedures:

    • Carefully remove and dispose of contaminated gloves in the designated halogenated waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

    • Decontaminate the work surface within the fume hood.

Emergency Spill Response

In the event of a small spill confined within the chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[5]

  • Clean the spill area thoroughly.

For any large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Managing Halogenated Waste

Proper waste segregation is a critical safety and environmental requirement.

  • Waste Categorization: All waste materials contaminated with this compound must be classified as "Halogenated Organic Waste."[5] This includes:

    • Unused or excess compound.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips, absorbent pads).

    • Empty containers, which should be triple-rinsed with a suitable solvent, with the rinsate also collected as halogenated waste.

  • Container Management:

    • Use a designated, clearly labeled, and sealable waste container for all halogenated organic waste.[13]

    • Do not mix halogenated waste with non-halogenated organic waste.[5]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[15]

Visualizing the Safety Workflow

The following diagram outlines the critical decision-making and operational flow for safely handling this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures Assess 1. Assess Hazards (Aromatic Amine, Halogenated, Benzofuran Scaffold) Review 2. Review Protocol & SDS (or Analogous Data) Assess->Review Gather 3. Gather & Inspect PPE Review->Gather EngControl 4. Use Engineering Controls (Chemical Fume Hood) Gather->EngControl WearPPE 5. Wear Full PPE (Gloves, Goggles, Lab Coat) EngControl->WearPPE Handle 6. Handle Compound (Avoid Dust/Aerosols) WearPPE->Handle Decon 7. Decontaminate Area Handle->Decon Spill Spill Response (Absorb & Collect) Handle->Spill If Spill Occurs Exposure Exposure Response (Eyewash/Shower, Seek Med) Handle->Exposure If Exposure Occurs Doff 8. Doff PPE Correctly Decon->Doff Dispose 9. Segregate Halogenated Waste Doff->Dispose Wash 10. Wash Hands Thoroughly Dispose->Wash

Caption: A flowchart detailing the required steps from preparation to disposal for safe laboratory handling.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Harvard Environmental Health and Safety. (n.d.). Chemicals and Hazardous Materials.
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  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage - Environment, Health & Safety.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • American Chemical Society Publications. (2023). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
  • Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Fluorochem. (2024). Safety Data Sheet.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ITW Reagents. (2025). Safety data sheet.
  • PubMed. (n.d.). The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Science Forum For Lab Technicians. (2008). Bromine water - disposal.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one.
  • Taylor & Francis. (2010). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • (n.d.). Safety Data Sheet.
  • (n.d.). Standard Operating Procedure for Bromine.
  • Oxford Academic. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.
  • ChemScene. (n.d.). This compound hydrochloride.
  • TCI Chemicals. (2025). Safety Data Sheet - 2,3-Benzofuran.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzofuran.
  • ILO and WHO. (2021). ICSC 0388 - BENZOFURAN.

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